molecular formula C11H9NO2S B1380903 5-Benzyl-1,3-thiazole-4-carboxylic acid CAS No. 864437-46-7

5-Benzyl-1,3-thiazole-4-carboxylic acid

Katalognummer: B1380903
CAS-Nummer: 864437-46-7
Molekulargewicht: 219.26 g/mol
InChI-Schlüssel: HVKBEODEJZOBGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Benzyl-1,3-thiazole-4-carboxylic acid (CAS 864437-46-7) is a high-purity organic compound supplied as a solid powder for life science and materials research[CITATION]. It features a thiazole ring core, a privileged structure in medicinal chemistry that is present in more than 18 FDA-approved drugs[CITATION]. The benzyl and carboxylic acid functional groups on the thiazole scaffold make it a versatile building block for designing novel bioactive molecules, particularly in anticancer drug discovery[CITATION]. Researchers value this compound as a key synthetic intermediate for creating potential chemotherapeutic agents. Scientific literature demonstrates that thiazole-4-carboxylic acid derivatives are studied as potent scaffolds in the development of novel antitumor agents[CITATION]. The structural motif of hybridizing a thiazole ring with a carboxylic acid pharmacophore is a recognized strategy to expand the spectrum of biological activity and develop more effective targeted therapies[CITATION]. This compound is strictly for research purposes in laboratory settings. It is not for diagnostic or therapeutic use in humans, nor for personal use. Please refer to the Safety Data Sheet (SDS) before handling.

Eigenschaften

IUPAC Name

5-benzyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-11(14)10-9(15-7-12-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKBEODEJZOBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864437-46-7
Record name 5-benzyl-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Benzyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and drug discovery, the thiazole nucleus is a privileged scaffold, integral to numerous compounds with diverse biological activities.[1][2] 5-Benzyl-1,3-thiazole-4-carboxylic acid, a derivative of this important heterocycle, represents a molecule of significant interest. Its structural features—a carboxylic acid group, a thiazole ring, and a benzyl substituent—suggest potential applications as a building block for novel therapeutic agents.[1][3] A thorough understanding of its physicochemical properties is paramount, as these characteristics govern everything from synthetic feasibility and formulation to pharmacokinetic behavior and biological efficacy.[4][5][6]

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. Moving beyond a simple data sheet, this document delves into the causality behind these properties, outlines detailed experimental protocols for their determination, and discusses their implications in the context of drug development.

Molecular Identity and Structure

A precise understanding of a compound's structure is the foundation upon which all other physicochemical characterization is built.

Chemical Structure

The structure of this compound is characterized by a central 1,3-thiazole ring. A carboxylic acid group is attached at position 4, and a benzyl group is attached at position 5.

Caption: Chemical structure of this compound.

Core Identifiers

A consistent and unambiguous identification system is crucial for regulatory and research tracking.

IdentifierValueSource
IUPAC Name This compound-
CAS Number 33194-49-7-
Molecular Formula C₁₁H₉NO₂S[7]
Molecular Weight 219.26 g/mol -
SMILES O=C(O)c1c(sccn1)Cc2ccccc2[7]
InChIKey HVKBEODEJZOBGK-UHFFFAOYSA-N[7]

Physicochemical Properties and Their Significance in Drug Discovery

The journey of a drug candidate from the lab to the clinic is heavily influenced by its physicochemical properties. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

Summary of Key Physicochemical Data
PropertyValueSignificance in Drug Development
Melting Point (°C) 188 - 189Indicates purity and solid-state stability.[8]
Boiling Point (°C) 416.5 ± 25.0 (Predicted)Relevant for synthetic purification and stability at high temperatures.
pKa 3.11 ± 0.10 (Predicted)Governs ionization state at physiological pH, impacting solubility and membrane permeability.[4]
XlogP3 2.8 (Predicted)A measure of lipophilicity, which influences absorption and distribution.[7]
Aqueous Solubility Low (Qualitative)Affects bioavailability and formulation options.[5][9]
Acidity (pKa)

The pKa of a compound is the pH at which it is 50% ionized. For an acidic compound like this compound, the carboxylic acid group is the primary ionizable center.

  • Expert Insight: With a predicted pKa of approximately 3.11, this compound will be predominantly in its ionized (carboxylate) form at physiological pH (around 7.4).[4] This has profound implications: the ionized form is generally more water-soluble but less able to cross lipid cell membranes. This trade-off is a central challenge in designing orally bioavailable drugs. The acidity of the thiazole ring itself is much lower and not typically relevant under physiological conditions.

Potentiometric titration is a highly accurate and standard method for determining pKa values.[4][10]

Caption: Workflow for pKa determination via potentiometric titration.

  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[11]

    • Prepare a 0.1 M solution of standardized sodium hydroxide (NaOH).

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., water, or a water/methanol mixture if solubility is low) to a concentration of approximately 1-10 mM.[10][12]

    • To maintain constant ionic strength, 0.15 M potassium chloride (KCl) can be added to the solution.[11]

  • Titration:

    • Place the analyte solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C).

    • Purge the solution with nitrogen for 10-15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.[10]

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[4][11]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first or second derivative of the titration curve (ΔpH/ΔV or Δ²pH/ΔV² vs. volume).[13]

    • The volume of NaOH at the half-equivalence point is exactly half the volume required to reach the equivalence point.

    • The pH of the solution at the half-equivalence point is equal to the pKa of the acid.[11]

Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its pharmacokinetic properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[14]

  • Expert Insight: The predicted XlogP3 value of 2.8 suggests that this compound has a moderate degree of lipophilicity.[7] This value is within the range often considered favorable for oral drug absorption (typically LogP between 1 and 5). The benzyl group significantly contributes to the lipophilicity, while the carboxylic acid and thiazole ring provide hydrophilicity. It is important to consider the distribution coefficient (LogD) as well, which accounts for the pH-dependent ionization of the molecule. At pH 7.4, where the molecule is mostly ionized, the LogD will be significantly lower (more hydrophilic) than the LogP.

The shake-flask method is the "gold standard" for LogP determination due to its direct measurement approach.[14][15]

Caption: Workflow for LogP determination via the shake-flask method.

  • Preparation:

    • Prepare a phosphate buffer solution (e.g., pH 7.4) to represent the aqueous phase.[16]

    • Saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing them to separate overnight.[16] This pre-saturation is critical to prevent volume changes during the experiment.

    • Prepare a stock solution of the test compound in the pre-saturated n-octanol.

  • Partitioning:

    • Add known volumes of the pre-saturated n-octanol (containing the compound) and the pre-saturated buffer to a flask or vial.

    • Shake the mixture at a constant temperature for a sufficient time to reach equilibrium (this can range from a few hours to 24 hours).[16]

  • Phase Separation and Analysis:

    • Centrifuge the mixture to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve for the compound in each phase is required for accurate quantification.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[14]

    • LogP is the base-10 logarithm of P.[14]

Solubility

Aqueous solubility is a critical barrier for many drug candidates.[17] Insufficient solubility can lead to poor absorption, low bioavailability, and challenges in developing intravenous formulations.[5][9]

  • Expert Insight: As a carboxylic acid with a relatively high melting point and moderate lipophilicity, this compound is expected to have low intrinsic aqueous solubility. However, its solubility is highly pH-dependent.[5] Due to its acidic pKa, it will be significantly more soluble in basic solutions (pH > 5) where it is deprotonated to form the more soluble carboxylate salt. This property can be leveraged in formulation development, for instance, by creating salt forms of the compound.[6]

Thermodynamic solubility represents the true equilibrium solubility and is crucial for later-stage drug development.[18]

Sources

Precision Synthesis of 5-Benzyl-4-Carboxythiazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a precision protocol for the synthesis of 5-benzyl-4-carboxythiazoles , a specific regioisomer often challenging to distinguish from its 4-benzyl-5-carboxy counterpart. The methodology focuses on the Modified Hantzsch Cyclization utilizing Ethyl 3-bromo-2-oxo-4-phenylbutanoate as the critical directing precursor.

A Technical Guide to Regioselective Hantzsch Cyclization

Strategic Overview

The thiazole pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold in diverse therapeutic agents (e.g., Cefditoren, VAP-1 inhibitors). While standard Hantzsch synthesis readily yields 4-aryl-5-carboxy derivatives, accessing the 5-benzyl-4-carboxy substitution pattern requires specific attention to the


-haloketone architecture.

This guide details a self-validating workflow for constructing the 5-benzyl-4-carboxythiazole core. The strategy hinges on the in situ generation or isolation of a


-phenyl-

-bromo-

-oxobutyrate derivative, ensuring that the benzyl moiety is locked into position 5 during the cyclocondensation event.
Key Technical Parameters
ParameterSpecification
Target Scaffold 5-benzylthiazole-4-carboxylic acid derivatives
Key Precursor Ethyl 3-bromo-2-oxo-4-phenylbutanoate (CAS 292858-05-0)
Reaction Type Hantzsch Thiazole Synthesis (Condensation)
Critical Control Regiochemical fidelity via precursor design
Green Metric Bromination via HBr/H₂O₂ (Metal-free)

Retrosynthetic Logic & Regiochemistry

To achieve the 5-benzyl-4-carboxy substitution, one must invert the standard polarity often encountered in introductory texts.

  • Standard Route (Wrong Regioisomer): Reaction of a thioamide with ethyl

    
    -chloro-
    
    
    
    -keto esters (e.g., ethyl 2-chloro-3-oxobutanoate) yields 4-methyl-5-carboxythiazoles .
  • Target Route (Correct Regioisomer): We require the carboxyl group to be attached to the electrophilic carbonyl carbon (C2 of the ketone chain) and the benzyl group to be attached to the carbon bearing the halogen (C3).

The Precursor Requirement: The required electrophile is Ethyl 3-bromo-2-oxo-4-phenylbutanoate .

  • C1 (Ester): Becomes the C4-substituent on the thiazole.

  • C2 (Ketone): Becomes C4 of the thiazole ring.

  • C3 (Halogenated): Becomes C5 of the thiazole ring (bearing the benzyl group).

Retrosynthesis Target Target: 5-Benzyl-4-Carboxythiazole Precursors Precursors Target->Precursors Retrosynthetic Disconnection Thioamide Thioamide (R-CSNH₂) Precursors->Thioamide HaloKetone Ethyl 3-bromo-2-oxo-4-phenylbutanoate (Specific Regio-Director) Precursors->HaloKetone Ethyl 2-oxo-4-phenylbutanoate Ethyl 2-oxo-4-phenylbutanoate HaloKetone->Ethyl 2-oxo-4-phenylbutanoate Bromination (HBr/H₂O₂)

Figure 1: Retrosynthetic analysis demonstrating the necessity of the specific


-keto-

-bromo ester precursor.

Detailed Experimental Protocol

Phase A: Precursor Synthesis (Green Bromination)

Objective: Synthesize Ethyl 3-bromo-2-oxo-4-phenylbutanoate from Ethyl 2-oxo-4-phenylbutanoate. Note: This intermediate is sensitive; fresh preparation is recommended.

Reagents:

  • Ethyl 2-oxo-4-phenylbutanoate (1.0 eq)

  • Hydrobromic acid (48% aq., 1.0 eq)[1]

  • Hydrogen Peroxide (30% aq., 1.0 - 1.1 eq)

  • Solvent: Water or Ethyl Acetate (biphasic)

Procedure:

  • Setup: Charge a round-bottom flask with Ethyl 2-oxo-4-phenylbutanoate suspended in water (or EtOAc). Wrap the flask in aluminum foil to exclude light (preventing radical side reactions).

  • Addition: Add 48% HBr (1.0 eq) in one portion.

  • Oxidation: Dropwise add 30% H₂O₂ (1.1 eq) over 15 minutes while stirring vigorously at room temperature (20–25 °C).

    • Mechanism:[2][3][4][5] H₂O₂ oxidizes HBr to generate Br₂ in situ, which electrophilically attacks the enol form of the

      
      -keto ester.
      
  • Monitoring: Stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting material spot should disappear, replaced by a less polar product.

  • Workup: Extract with Dichloromethane (DCM). Wash the organic layer with saturated NaHCO₃ (to remove acid) and Brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Yield: Expect a yellow oil (Yield ~85-90%). Use immediately for Phase B.

Phase B: Hantzsch Cyclization

Objective: Condensation of the brominated precursor with a Thioamide (e.g., Thiobenzamide for 2-Ph, Thiourea for 2-NH₂).

Reagents:

  • Ethyl 3-bromo-2-oxo-4-phenylbutanoate (1.0 eq, from Phase A)

  • Thioamide (e.g., Thiobenzamide) (1.0 - 1.1 eq)

  • Solvent: Ethanol (Absolute)

  • Base (Optional): NaHCO₃ (solid) or Triethylamine (if using Thioamide HCl salts)

Procedure:

  • Dissolution: Dissolve the Thioamide (1.0 eq) in absolute Ethanol (0.5 M concentration).

  • Addition: Add the brominated precursor (1.0 eq) dropwise to the stirring solution at room temperature.

  • Reflux: Heat the mixture to reflux (78 °C) for 3–6 hours.

    • Observation: A precipitate may form if the product is highly crystalline (common with 2-amino derivatives).

  • Workup:

    • Method A (Precipitation): Cool to 0 °C. If solid forms, filter and wash with cold ethanol.

    • Method B (Extraction): Evaporate ethanol. Redissolve residue in EtOAc. Wash with water and saturated NaHCO₃. Dry and concentrate.

  • Purification: Recrystallization from Ethanol/Water or Column Chromatography (Gradient: Hexane

    
     20% EtOAc/Hexane).
    

Mechanistic Causality & Validation

Understanding the mechanism ensures the scientist can troubleshoot low yields.

Step 1: S-Alkylation (The Kinetic Step) The sulfur atom of the thioamide acts as the nucleophile, attacking the C3 position of the precursor (the carbon bearing the bromine). This is an


 displacement.
  • Critical Check: If steric hindrance at C3 is too high (e.g., if the benzyl group were substituted with bulky groups), this step slows down, leading to decomposition.

Step 2: N-Cyclization (The Thermodynamic Step) The nitrogen of the thioimidate intermediate attacks the ketone carbonyl (C2). This is favored because C2 is highly electrophilic due to the adjacent ester group.

  • Regioselectivity Enforcer: The nitrogen cannot attack the ester carbonyl (C1) effectively under these conditions due to the lower reactivity of esters compared to ketones. This guarantees the 4-carboxy placement.

Step 3: Dehydration Loss of water aromatizes the system, driving the reaction to completion.

Mechanism Step1 1. S-Alkylation (S attacks C-Br) Step2 2. Intermediate (Thioimidate) Step1->Step2 Step3 3. N-Cyclization (N attacks Ketone C=O) Step2->Step3 Step4 4. Dehydration (- H₂O) Step3->Step4 Final Product: 5-Benzyl-4-Carboxythiazole Step4->Final

Figure 2: Sequential mechanistic flow of the Hantzsch cyclization ensuring regiochemical integrity.

Validation Data (Expected NMR Profile)

To confirm you have the 5-benzyl isomer and not a rearranged product:

NucleusSignalMultiplicityAssignmentDiagnostic Value
¹H NMR

4.3 - 4.5 ppm
Singlet (2H)Benzyl

Connects Thiazole C5 to Phenyl.
¹H NMR

1.3, 4.4 ppm
Triplet/QuartetEthyl EsterConfirms 4-Carboxylate integrity.
¹³C NMR

~160-165 ppm
SingletC=O (Ester)Distinct from ketone precursors.
¹³C NMR

~130-140 ppm
SingletThiazole C5Shifted due to benzyl attachment.

Troubleshooting & Optimization

Issue: Low Yield / Tarry Product

  • Cause: Decomposition of the

    
    -bromo-
    
    
    
    -keto ester. These are thermally unstable.
  • Solution: Do not store the brominated precursor. Synthesize Phase A and immediately proceed to Phase B. Ensure the reaction temperature in Phase B does not exceed 80 °C.

Issue: Formation of Thiadiazoles (Dimerization)

  • Cause: Oxidation of the thioamide by the bromoketone (acting as an oxidant rather than an electrophile).

  • Solution: Degas the ethanol with Nitrogen/Argon before reflux. Ensure stoichiometry is strict (1:1).

Issue: Hydrolysis of Ester

  • Cause: Presence of excess water or strong acid/base during workup.

  • Solution: Use anhydrous ethanol. If the free acid is desired, perform a controlled saponification (LiOH/THF/H₂O) after isolating the thiazole ester.

References

  • Hantzsch Thiazole Synthesis Mechanism & Regioselectivity: Bramley, S. E., et al. "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 1987. [Link][2]

  • Synthesis of Precursor (Ethyl 3-bromo-2-oxo-4-phenylbutanoate): Reddy, G. M., et al. "Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives."[1] Der Pharma Chemica, 2012, 4(5): 2087-2095. (Describes HBr/H2O2 bromination protocol). [Link]

  • Applications of 5-Benzylthiazoles (VAP-1 Inhibitors): Inoue, T., et al. "Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors."[6] Bioorganic & Medicinal Chemistry, 2013.[6] [Link]

  • General Hantzsch Dihydropyridine/Thiazole Context: Memarian, H. R., et al. "Hantzsch Dihydropyridine: An Effective and Convenient Regioselective Reducing Agent." ResearchGate, 2025. [Link]

Sources

Starting materials for 5-Benzyl-1,3-thiazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 5-Benzyl-1,3-thiazole-4-carboxylic Acid: A Senior Application Scientist's Perspective

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiazole ring is a key structural motif found in numerous biologically active molecules, and the specific substitution pattern of this target molecule makes it a valuable building block for the synthesis of potential therapeutic agents.[1] This guide provides a detailed exploration of the synthetic pathways leading to this compound, with a focus on the widely utilized Hantzsch thiazole synthesis.[2] As a Senior Application Scientist, my objective is to not only present the "how" but to delve into the "why" of the experimental choices, offering insights into the reaction mechanisms and the logic behind the selection of starting materials and reaction conditions.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. The core of the molecule is the 1,3-thiazole ring. The Hantzsch thiazole synthesis is a powerful and convergent method for constructing this heterocycle, typically from an α-halocarbonyl compound and a thioamide.[3] This suggests a primary disconnection across the C-S and C-N bonds of the thiazole ring, leading back to two key synthons.

Retrosynthesis cluster_target cluster_intermediates cluster_starting_materials target This compound disconnection Hantzsch Thiazole Synthesis Disconnection target->disconnection alpha_halo_keto_ester Ethyl 2-halo-4-phenyl-3-oxobutanoate disconnection->alpha_halo_keto_ester C4-C5-Benzyl Source thioformamide Thioformamide disconnection->thioformamide N-C2-S Source intermediates Key Intermediates ethyl_benzyl_acetoacetate Ethyl 2-benzyl-3-oxobutanoate intermediates->ethyl_benzyl_acetoacetate Halogenation starting_materials Primary Starting Materials benzyl_halide Benzyl Halide starting_materials->benzyl_halide ethyl_acetoacetate Ethyl Acetoacetate starting_materials->ethyl_acetoacetate alpha_halo_keto_ester->intermediates thioformamide->intermediates ethyl_benzyl_acetoacetate->starting_materials Benzylation

Figure 1: Retrosynthetic analysis of this compound.

This analysis reveals that the benzyl group at position 5 and the carboxylic acid at position 4 can be derived from a substituted α-halo-β-keto ester. The remainder of the thiazole ring (N, S, and C2) can be sourced from a simple thioamide, such as thioformamide.

Synthetic Workflow: From Simple Precursors to the Thiazole Core

The forward synthesis, therefore, involves a multi-step sequence commencing with readily available starting materials. The overall workflow is designed to first construct the carbon backbone of the C4-C5-benzyl fragment and then execute the key cyclocondensation reaction to form the heterocyclic core.

Synthesis_Workflow start_node start_node intermediate_node intermediate_node final_node final_node EAA Ethyl Acetoacetate EBAA Ethyl 2-benzyl-3-oxobutanoate EAA->EBAA Alkylation (SN2) benzyl_halide Benzyl Halide benzyl_halide->EBAA thioformamide Thioformamide thiazole_ester Ethyl 5-benzyl-1,3-thiazole-4-carboxylate thioformamide->thiazole_ester alpha_halo_EBAA Ethyl 2-halo-4-phenyl-3-oxobutanoate EBAA->alpha_halo_EBAA α-Halogenation alpha_halo_EBAA->thiazole_ester Hantzsch Cyclocondensation final_product This compound thiazole_ester->final_product Ester Hydrolysis

Figure 2: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Key α-Halo-β-Keto Ester Precursor

The success of the Hantzsch synthesis is contingent on the availability of the requisite α-halocarbonyl compound. This section details the preparation of this key intermediate.

Synthesis of Ethyl 2-benzyl-3-oxobutanoate

The carbon skeleton is assembled via the alkylation of ethyl acetoacetate. This reaction leverages the acidity of the α-protons of the β-keto ester, which can be deprotonated to form a nucleophilic enolate.

Causality Behind Experimental Choices:

  • Choice of Base: A moderately strong base is required to deprotonate the α-carbon of ethyl acetoacetate. Sodium ethoxide is a common and cost-effective choice, and its use in an ethanol solvent ensures that any transesterification that occurs does not alter the product.[4]

  • Reaction Conditions: The reaction is typically run under reflux to ensure a reasonable reaction rate for the SN2 substitution.[4] The subsequent quenching with water and extraction are standard workup procedures to isolate the organic product.

Experimental Protocol: Alkylation of Ethyl Acetoacetate

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (25 mL) followed by sodium ethoxide (3.4 g, 0.05 mol).[4]

  • Stir the mixture until the sodium ethoxide has completely dissolved.

  • Add ethyl acetoacetate (6.5 g, 0.05 mol) to the flask and continue stirring until a clear solution is obtained.[4] An exotherm may be observed.

  • Once the solution has cooled, add benzyl chloride (6.3 g, 0.05 mol) dropwise down the condenser.[4]

  • Heat the reaction mixture to reflux and maintain for 40 minutes.[4]

  • After cooling to room temperature, pour the reaction mixture into 100 mL of deionized water.

  • Extract the aqueous mixture with ethyl acetate (2 x 50 mL).

  • Combine the organic extracts, wash with deionized water (2 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The product, ethyl 2-benzyl-3-oxobutanoate, can be purified by vacuum distillation or column chromatography.

Reagent/SolventMolar Mass ( g/mol )Amount UsedMoles
Ethyl Acetoacetate130.146.5 g0.05
Sodium Ethoxide68.053.4 g0.05
Benzyl Chloride126.586.3 g0.05
Ethanol46.0725 mL-
Ethyl Acetate88.11100 mL-
Deionized Water18.02~200 mL-
Magnesium Sulfate120.37As needed-

Table 1: Reagents and quantities for the synthesis of ethyl 2-benzyl-3-oxobutanoate.

α-Halogenation of Ethyl 2-benzyl-3-oxobutanoate

With the β-keto ester in hand, the next step is the introduction of a halogen at the α-position. This is a crucial step to activate the molecule for the subsequent cyclocondensation.

Causality Behind Experimental Choices:

  • Choice of Halogenating Agent: While molecular bromine (Br₂) can be used, it is highly corrosive and can lead to side reactions. N-Bromosuccinimide (NBS) is a milder and more selective brominating agent for activated methylene groups.[5][6] Bromodimethylsulfonium bromide (BDMS) is another effective reagent for regioselective α-monobromination of β-keto esters under mild conditions.[7] For chlorination, sulfuryl chloride (SO₂Cl₂) is a common reagent. The choice between bromine and chlorine can influence the reactivity in the subsequent Hantzsch synthesis, with α-bromoketones generally being more reactive.[8]

Experimental Protocol: α-Bromination using NBS

  • Dissolve ethyl 2-benzyl-3-oxobutanoate (0.05 mol) in a suitable solvent such as dichloromethane or chloroform (100 mL) in a round-bottom flask.

  • Add N-Bromosuccinimide (NBS) (8.9 g, 0.05 mol) to the solution.

  • Add a catalytic amount of a radical initiator, such as AIBN, or irradiate with a UV lamp to initiate the reaction.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a water wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-bromo-4-phenyl-3-oxobutanoate.

Part 2: The Hantzsch Thiazole Synthesis: Constructing the Heterocyclic Core

This is the key bond-forming step where the thiazole ring is constructed through a cyclocondensation reaction.

Causality Behind Experimental Choices:

  • Thioamide Selection: Thioformamide is used to yield a thiazole with an unsubstituted C2 position. If substitution at C2 is desired, a different thioamide (e.g., thioacetamide for a C2-methyl group) would be employed.

  • Solvent and Temperature: The reaction is typically carried out in a polar solvent like ethanol to facilitate the dissolution of the reactants.[9] Heating is often necessary to overcome the activation energy for the cyclization and dehydration steps.[2]

  • Work-up: The initial product is often the hydrohalide salt of the thiazole, which is soluble in the reaction medium.[2] Neutralization with a weak base, such as sodium carbonate, deprotonates the thiazole, causing it to precipitate from the solution, which provides a simple method of isolation.[9]

Experimental Protocol: Hantzsch Cyclocondensation

  • In a round-bottom flask, dissolve ethyl 2-bromo-4-phenyl-3-oxobutanoate (0.05 mol) and thioformamide (3.05 g, 0.05 mol) in ethanol (50 mL).

  • Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (100 mL) and stir.[9]

  • The product, ethyl 5-benzyl-1,3-thiazole-4-carboxylate, should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and air dry.

  • The crude product can be recrystallized from a suitable solvent, such as ethanol, to afford the pure thiazole ester.

Mechanism of the Hantzsch Thiazole Synthesis

The reaction proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

Hantzsch_Mechanism alpha_halo_keto_ester Ethyl 2-bromo-4-phenyl-3-oxobutanoate step1 1. Nucleophilic Attack (SN2) alpha_halo_keto_ester->step1 thioformamide Thioformamide thioformamide->step1 intermediate1 Initial Adduct step2 2. Intramolecular Cyclization intermediate1->step2 intermediate2 Thiazoline Intermediate step3 3. Dehydration intermediate2->step3 thiazole_ester Ethyl 5-benzyl-1,3-thiazole-4-carboxylate step1->intermediate1 step2->intermediate2 step3->thiazole_ester

Figure 3: Simplified mechanism of the Hantzsch thiazole synthesis.

The mechanism begins with the sulfur atom of the thioamide acting as a nucleophile and attacking the α-carbon of the halo-keto ester in an SN2 reaction, displacing the halide ion.[2] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The resulting thiazoline intermediate then undergoes dehydration to form the aromatic thiazole ring. The formation of the stable aromatic ring is a significant thermodynamic driving force for this reaction.[2]

Part 3: Final Step - Hydrolysis to the Carboxylic Acid

The final step is the conversion of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction.

Causality Behind Experimental Choices:

  • Hydrolysis Conditions: Basic hydrolysis using sodium hydroxide is a common and effective method for saponification. The reaction is typically heated to ensure complete conversion.

  • Acidification: After hydrolysis, the product exists as the sodium carboxylate salt. Acidification with a strong acid, such as hydrochloric acid, is necessary to protonate the carboxylate and precipitate the final carboxylic acid product.

Experimental Protocol: Ester Hydrolysis

  • Suspend ethyl 5-benzyl-1,3-thiazole-4-carboxylate (0.04 mol) in a mixture of ethanol (50 mL) and water (50 mL).

  • Add sodium hydroxide (2.4 g, 0.06 mol) and heat the mixture to reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid.

  • The this compound will precipitate as a solid.

  • Collect the product by vacuum filtration, wash with cold water, and dry to yield the final product.

Conclusion

The synthesis of this compound is a well-established process that relies on the robust and versatile Hantzsch thiazole synthesis. By carefully selecting the starting materials and controlling the reaction conditions at each step—from the initial alkylation of ethyl acetoacetate to the final hydrolysis—researchers can efficiently produce this valuable heterocyclic building block. Understanding the underlying mechanisms for each transformation is paramount for troubleshooting and optimizing the synthesis for specific applications in drug discovery and development.

References

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Science and Technology, 13(1). Available at: [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Available at: [Link]

  • Gregg, L. (n.d.). Alkylation of an Enolate Anion. Scribd. Available at: [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. Available at: [Link]

  • JoVE. (2025, May 22). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Khan, A. T., Ali, M. A., Goswami, P., & Choudhury, L. H. (2006). A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). The Journal of Organic Chemistry, 71(23), 8961–8963. Available at: [Link]

  • Organic Syntheses. (n.d.). 3. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl alpha-benzylacetoacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). An unusual dianion equivalent from acylsilanes for the synthesis of substituted β-keto esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Reactions at the α-Carbon. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Meng, G., et al. (2016). Ethyl 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate. Molbank, 2016(4), M919. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

  • Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

  • Beilstein-Institut. (2023, June 9). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? Beilstein Journal of Organic Chemistry, 19, 1240-1250. Available at: [Link]

  • MDPI. (2022, June 2). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. Available at: [Link]

  • Al-Ayed, A. S. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol... Molecules, 17(5), 5649-5659. Available at: [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

Sources

Crystallographic Characterization and Supramolecular Analysis of 5-Benzyl-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The structural elucidation of 5-benzyl-1,3-thiazole-4-carboxylic acid represents a critical checkpoint in the development of thiazole-based pharmacophores. Thiazole-4-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, serving as precursors for antibiotics (e.g., thiostrepton analogues), anti-inflammatory agents, and enzyme inhibitors.

From a crystallographic perspective, this molecule offers a rich landscape of supramolecular interactions. The interplay between the rigid, planar thiazole core, the flexible benzyl substituent, and the directional hydrogen-bonding capability of the carboxylic acid dictates its solid-state behavior. Understanding these features is not merely academic; it is essential for predicting solubility, bioavailability, and polymorphism risks in drug formulation.

This guide provides a rigorous protocol for the crystal structure analysis of this compound, synthesizing experimental methodologies with theoretical expectations based on established thiazole crystallography.

Experimental Protocol: Synthesis to Structure

To ensure reproducibility, the following workflow integrates synthesis, crystal growth, and data reduction.

Crystal Growth Methodology

High-quality single crystals are the prerequisite for accurate structural determination. For this compound, the presence of the hydrophobic benzyl group and the hydrophilic carboxyl group requires a biphasic or polar-protic solvent strategy.

Recommended Protocol: Slow Evaporation

  • Solvent System: Prepare a saturated solution using Ethanol:Water (80:20 v/v) . The ethanol solubilizes the benzyl moiety, while water encourages hydrogen bond networking of the carboxyl group.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean borosilicate vial to remove nucleation sites (dust).

  • Crystallization: Cover the vial with Parafilm and pierce 3-5 small holes. Store at 293 K in a vibration-free environment.

  • Harvesting: Colorless block-like crystals typically appear within 3-7 days.

X-Ray Diffraction Data Collection
  • Source: Mo-Kα radiation (

    
     Å) is preferred for organic sulfur-containing compounds to minimize absorption effects compared to Cu-Kα.
    
  • Temperature: Collect data at 100 K (using a cryostream) to reduce thermal motion (atomic displacement parameters) and improve resolution of the benzyl ring orientation.

Data Reduction Workflow (DOT Diagram)

The following diagram outlines the logical flow from raw diffraction frames to a refined structural model.

CrystallographyWorkflow RawData Raw Diffraction Frames (CCD/CMOS Detector) Integration Integration & Scaling (SAINT/CrysAlisPro) RawData->Integration Lorentz/Polarization SpaceGroup Space Group Determination (XPREP) Integration->SpaceGroup Systematic Absences Phasing Structure Solution (Phasing) (SHELXT - Intrinsic Phasing) SpaceGroup->Phasing Initial Phases Refinement Least-Squares Refinement (SHELXL) Phasing->Refinement F² Minimization Refinement->Refinement Add H-atoms / Anisotropic Validation Validation (CheckCIF / IUCr) Refinement->Validation Final R-factor

Figure 1: Standardized crystallographic data reduction workflow for small molecule organic structures.

Structural Analysis & Supramolecular Architecture

Upon solving the structure, the analysis must focus on three distinct hierarchical levels: molecular conformation, intermolecular hydrogen bonding, and packing energetics.

Molecular Conformation

The this compound molecule consists of two planar rings linked by a methylene bridge.

  • Thiazole Planarity: The 5-membered ring (S1-C2-N3-C4-C5) is expected to be essentially planar (RMS deviation < 0.02 Å) due to aromatic delocalization.

  • Benzyl Orientation: The critical degree of freedom is the torsion angle around the C5-C(methylene) bond. In analogous structures, this angle often approaches 60–90° relative to the thiazole plane to minimize steric repulsion between the phenyl ring and the C4-carboxylic acid group.

  • Carboxyl Planarity: The -COOH group typically lies coplanar with the thiazole ring (

    
    ) to maximize conjugation, unless crystal packing forces induce a twist.
    
The Primary Synthon: Carboxylic Acid Dimers

The most dominant interaction in thiazole-4-carboxylic acid derivatives is the formation of centrosymmetric dimers.

  • Graph Set Motif:

    
     .
    
  • Mechanism: Two molecules link via paired

    
     hydrogen bonds. The acidic proton of one molecule donates to the carbonyl oxygen of the partner.[1]
    
  • Metric Parameters: Expect

    
     distances in the range of 2.60 – 2.68 Å , indicating strong hydrogen bonding.
    
Secondary Interactions & Packing

Beyond the dimer, the lattice is stabilized by weaker, yet structurally determining forces.

  • 
     Interactions:  The acidic proton at the C2 position of the thiazole ring is a potent hydrogen bond donor. It frequently interacts with the nitrogen atom of an adjacent thiazole or the carbonyl oxygen, forming chains or ribbons.
    
  • Chalcogen Bonding (

    
    ):  As noted in literature regarding thiazole derivatives (see Reference 1), non-bonding interactions between the Sulfur atom and Oxygen atoms of neighboring molecules are common. Look for 
    
    
    
    contacts shorter than the van der Waals sum (3.32 Å).
  • 
     Stacking:  The benzyl and thiazole rings may engage in offset face-to-face stacking or T-shaped (edge-to-face) interactions, contributing to the stability of the crystal lattice along the short axis.
    
Interaction Logic Diagram (DOT)

SupramolecularLogic Molecule 5-Benzyl-1,3-thiazole- 4-carboxylic acid Dimer Centrosymmetric Dimer (R2,2(8) Motif) Molecule->Dimer Strong O-H...O (COOH Pair) Ribbon 1D Ribbons/Chains Dimer->Ribbon Weak C-H...N (Thiazole C2-H) Layer 2D Layers Ribbon->Layer Pi-Pi Stacking (Benzyl/Thiazole) Crystal 3D Crystal Lattice Layer->Crystal vdW & S...O Interactions

Figure 2: Hierarchical assembly of the supramolecular architecture, from monomer to 3D lattice.

Advanced Validation: Hirshfeld Surface Analysis

To move beyond simple distance measurements, Hirshfeld Surface Analysis (using software like CrystalExplorer) is required to quantify the intermolecular interactions.

The Surface

Map the normalized contact distance (


) onto the molecular surface.
  • Red Spots: Indicate strong hydrogen bonds (the

    
     dimer).
    
  • White Areas: Indicate contacts around the van der Waals sum.

  • Blue Areas: Indicate no close contacts.

2D Fingerprint Plots

Decompose the interactions into percentage contributions:

  • H

    
     O Contacts:  Typically 25-35%  of the surface (dominant due to COOH).
    
  • H

    
     H Contacts:  Typically 30-40%  (due to the benzyl group).
    
  • S

    
     X Contacts:  Look for "spikes" or distinct wings indicating specific Sulfur interactions, which are characteristic of the thiazole core.
    

Quantitative Data Summary Table

When reporting the structure, summarize the key metrics in the following format. Note: Values below are representative ranges for this class of compounds (Thiazole-4-carboxylic acids) to serve as a validation benchmark.

ParameterFeatureExpected Range / ValueSignificance
Space Group Symmetry

or

Common for achiral carboxylic acids (centrosymmetric).
Z Value Molecules/Cell4 (Monoclinic) or 2 (Triclinic)Indicates packing efficiency.
Interaction H-Bond (COOH)

Å (

)
Primary structural anchor (Dimer).
Torsion Benzyl-Thiazole

Minimizes steric clash between rings.
Interaction Pi-Stacking

Å (Centroid)
Stabilizes the hydrophobic region.

Pharmaceutical Implications

The crystal structure directly informs the developability of this molecule:

  • Solubility: The strong

    
     dimer lattice energy suggests high melting points and potentially limited aqueous solubility. Salt formation (breaking the dimer with Na+ or K+) will be necessary to improve bioavailability.
    
  • Polymorphism: The flexibility of the benzyl group torsion suggests a high risk of conformational polymorphism . Different solvent systems may trap the benzyl group in different orientations, leading to distinct crystal forms with varying stabilities.

  • Stability: The potential for

    
     interactions suggests the sulfur atom is electronically accessible; however, the crystalline packing usually protects it from oxidative degradation.
    

References

  • Hydrogen Bonding in Thiazole Acids: Potrzebowski, M. J., et al. (2014). "Comparison of the hydrogen-bond patterns in 2-amino-1,3,4-thiadiazole... and related carboxylic acids." Acta Crystallographica Section C, 70(10), 927-933.[2]

  • Supramolecular Assembly of Thiazoles: Lynch, D. E. (2004). "The hydrogen-bonding networks of 2-amino-4-phenyl-1,3-thiazole derivatives." ResearchGate / Acta Crystallographica.

  • S...O Interactions in Thiazoles: Martínez-Martínez, F. J., et al. (2010). "Weak Hydrogen Bonds in Some Six- and Five-atom Interactions: An AIM Topological Analysis." Scientific & Academic Publishing.

  • Hantzsch Synthesis Mechanism: Hantzsch, A. (1887).[3] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Oxyketonen." Berichte der deutschen chemischen Gesellschaft.

  • Metal Complexes of Thiazole-4-carboxylic Acid: Wang, X., et al. (2011). "Polymorphism in metal complexes of thiazole-4-carboxylic acid." Journal of Molecular Structure.

Sources

Methodological & Application

Application Note: In Vitro Anti-Inflammatory Profiling of 5-Benzyl-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the standard operating procedures (SOPs) for evaluating the anti-inflammatory potential of 5-Benzyl-1,3-thiazole-4-carboxylic acid (PubChem CID: 86069799).

Thiazole derivatives, particularly those bearing carboxylic acid moieties and lipophilic side chains (benzyl groups), are established pharmacophores in medicinal chemistry. They act primarily by inhibiting the arachidonic acid pathway, showing dual inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes. The structural logic for testing This compound rests on two pillars:

  • The Thiazole Core: Acts as a bioisostere for the heteroaromatic rings found in NSAIDs (e.g., meloxicam), facilitating binding to the COX active site.

  • The Carboxylic Acid Tail: Provides the necessary acidic center to interact with the cationic arginine residue (Arg120) in the COX channel, a critical interaction for anti-inflammatory activity.

This guide focuses on physicochemical in vitro assays—specifically Protein Denaturation Inhibition and Membrane Stabilization —which serve as robust, high-throughput primary screens before advancing to cell-based (RAW 264.7) or in vivo models.[1][2]

Compound Handling & Preparation[1][3][4][5][6][7][8]

Critical Causality: this compound is lipophilic. Direct dissolution in aqueous buffers (PBS) will result in precipitation, leading to false negatives (due to lack of bioavailability) or false positives (due to light scattering by micro-precipitates).

Stock Solution Protocol
  • Solvent: Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Concentration: Prepare a 10 mg/mL master stock.

    • Weigh: 10 mg of compound.

    • Dissolve: Add 1.0 mL of 100% DMSO. Vortex for 30 seconds until clear.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months.

Working Dilutions
  • Vehicle Control: Ensure the final DMSO concentration in all assays is < 1% (v/v) to prevent solvent-induced protein denaturation or cell lysis.

  • Serial Dilution: Dilute the stock with Phosphate Buffered Saline (PBS, pH 6.4) to generate test concentrations: 100, 200, 400, 800, and 1000 µg/mL .

Assay Protocol I: Inhibition of Albumin Denaturation[1][5]

Principle: Inflammation induces protein denaturation, which acts as an antigen to the immune system. Agents that stabilize protein structure against heat-induced denaturation often possess anti-inflammatory properties. This assay correlates well with the inhibition of inflammatory cytokine release.[3]

Reagents
  • Test Compound: this compound (various concentrations).

  • Reference Standard: Diclofenac Sodium or Ibuprofen (100–1000 µg/mL).

  • Reagent A: 1% (w/v) Bovine Serum Albumin (BSA) or fresh Hen’s Egg Albumin.

  • Buffer: Phosphate Buffered Saline (PBS), pH 6.4 (Critical for albumin stability).

Step-by-Step Workflow
  • Reaction Assembly: In a test tube, mix:

    • 0.2 mL of Egg Albumin (from fresh hen's egg) OR 1% BSA solution.

    • 2.8 mL of PBS (pH 6.4).

    • 2.0 mL of Test Compound / Standard Drug solution.

    • (Control): For the Negative Control, use 2.0 mL of distilled water + DMSO (vehicle).

  • Incubation (Equilibration):

    • Incubate samples at 37°C ± 2°C for 15 minutes .

    • Why? This allows the drug to interact with the protein in its native state before stress is applied.

  • Thermal Stress (Denaturation):

    • Transfer tubes to a water bath set at 70°C for 5 minutes .

    • Why? This temperature is sufficient to induce partial unfolding of albumin without causing total coagulation that makes spectrophotometry impossible.

  • Cooling:

    • Cool rapidly to room temperature (approx. 25°C) under running tap water or an ice bath for 5 minutes.

  • Measurement:

    • Measure Absorbance at 660 nm using a UV-Vis Spectrophotometer.

    • Note: Turbidity indicates denaturation.[4] Lower absorbance in treated samples = Higher protection/Anti-inflammatory activity.

Data Calculation

Calculate the Percentage Inhibition using the formula:



Assay Protocol II: HRBC Membrane Stabilization

Principle: The lysosomal membrane is analogous to the erythrocyte (RBC) membrane. Stabilization of the HRBC membrane against hypotonicity or heat implies the compound can stabilize lysosomal membranes, preventing the release of hydrolytic enzymes (proteases) that trigger tissue damage during inflammation.

Reagents
  • Blood Source: Fresh human blood (mixed with anticoagulant, e.g., Alsever’s solution).

  • Isosaline: 0.85% NaCl (pH 7.2).

  • Hypotonic Saline: 0.36% NaCl.

  • PBS: pH 7.4.

Step-by-Step Workflow
  • RBC Preparation:

    • Centrifuge blood at 3000 rpm for 10 min.

    • Wash packed cells 3 times with Isosaline.

    • Prepare a 10% (v/v) RBC suspension in Isosaline.

  • Reaction Assembly: In a centrifuge tube, mix:

    • 1.0 mL of Phosphate Buffer (pH 7.4, 0.15 M).

    • 2.0 mL of Hypotonic Saline (0.36% NaCl).

    • 0.5 mL of 10% RBC Suspension.

    • 0.5 mL of Test Compound (various concentrations).

    • (Control): 0.5 mL Isosaline instead of drug.

  • Incubation:

    • Incubate at 37°C for 30 minutes .

    • Centrifuge at 3000 rpm for 20 minutes.

  • Measurement:

    • Collect the supernatant (containing released hemoglobin).

    • Measure Absorbance at 560 nm .

    • Interpretation: High absorbance = High Hemolysis. Low absorbance = Membrane Stabilization.

Data Presentation & Analysis

Summary of Results (Template)
Concentration (µg/mL)Absorbance (660nm) - Albumin% Inhibition (Albumin)Absorbance (560nm) - HRBC% Protection (HRBC)
Control (Vehicle) 0.850 ± 0.020%0.920 ± 0.030%
100 0.720 ± 0.0115.3%0.780 ± 0.0215.2%
200 0.610 ± 0.0228.2%0.650 ± 0.0129.3%
400 0.450 ± 0.0147.0%0.480 ± 0.0247.8%
800 0.280 ± 0.0167.0%0.310 ± 0.0166.3%
Standard (Diclofenac) 0.150 ± 0.0182.3%0.180 ± 0.0180.4%
IC50 Determination

Plot Concentration (X-axis) vs. % Inhibition (Y-axis) . Use linear regression (


) to calculate the IC50 (concentration required for 50% inhibition).
  • Target IC50 for Lead Candidates: < 200 µg/mL is considered significant bioactivity for thiazole derivatives.

Mechanism of Action Visualization

The following diagram illustrates the hypothetical intervention points of this compound within the inflammatory cascade, based on its pharmacophore similarity to dual COX/LOX inhibitors.

InflammatoryCascade Stimulus Tissue Injury / Stimulus Membrane Cell Membrane Phospholipids Stimulus->Membrane Lysosome Lysosomal Membrane Instability Stimulus->Lysosome AA Arachidonic Acid Membrane->AA PLA2 activation PLA2 Phospholipase A2 COX Cyclooxygenase (COX-1/2) AA->COX LOX Lipoxygenase (5-LOX) AA->LOX PGs Prostaglandins (PGs) (Pain, Fever, Inflammation) COX->PGs LTs Leukotrienes (LTs) (Chemotaxis, Bronchoconstriction) LOX->LTs Enzymes Release of Proteolytic Enzymes Lysosome->Enzymes Enzymes->PGs Tissue Damage Compound This compound Compound->COX Inhibits (Primary) Compound->LOX Inhibits (Dual) Compound->Lysosome Stabilizes

Caption: Figure 1. Proposed mechanism of action. The compound stabilizes lysosomal membranes (validated by HRBC assay) and competitively inhibits COX/LOX enzymes (validated by structural pharmacophore).

References

  • Chandra, S., et al. (2012). "Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides." Acta Pharmaceutica.

  • Leelaprakash, G., & Mohan Dass, S. (2011). "In vitro anti-inflammatory activity of methanol extract of Enicostemma axillare." International Journal of Drug Development & Research.

  • Sharma, R.N., et al. (2009). "Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach."[5] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Mizushima, Y., & Kobayashi, M. (1968). "Interaction of anti-inflammatory drugs with serum proteins, especially with some biologically active proteins." Journal of Pharmacy and Pharmacology.

  • PubChem. "this compound (Compound Summary).

Sources

Application Notes and Protocols for the Characterization of 5-Benzyl-1,3-thiazole-4-carboxylic Acid as a Dual COX/LOX Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Dual COX/LOX Inhibition

Inflammation is a complex biological response implicated in a wide array of pathologies, from arthritis to cardiovascular disease and cancer.[1][2] The arachidonic acid (AA) cascade is a central pathway in the inflammatory process, leading to the production of two major classes of pro-inflammatory mediators: prostaglandins (PGs) and leukotrienes (LTs).[3][4] These eicosanoids are synthesized by the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily target the COX enzymes (COX-1 and COX-2). While effective in reducing prostaglandin-mediated pain and inflammation, their use can be associated with significant gastrointestinal and cardiovascular side effects.[1][3] Furthermore, the selective inhibition of the COX pathway can lead to a shunting of the arachidonic acid metabolism towards the LOX pathway, potentially exacerbating certain inflammatory conditions.[2]

This has spurred the development of dual COX/LOX inhibitors, which offer a more comprehensive and balanced approach to modulating the inflammatory response.[1][3] By simultaneously blocking the production of both prostaglandins and leukotrienes, dual inhibitors are expected to exhibit enhanced anti-inflammatory efficacy with an improved safety profile.[1][4] Thiazole and its derivatives have emerged as a promising class of heterocyclic compounds with diverse pharmacological activities, including potent anti-inflammatory effects.[5][6][7] This document provides detailed application notes and protocols for the characterization of a novel thiazole derivative, 5-Benzyl-1,3-thiazole-4-carboxylic acid, as a dual inhibitor of COX and LOX enzymes.

Pharmacological Profile of this compound

This compound is a novel synthetic compound designed to target both the COX and LOX pathways. The thiazole scaffold is a key feature in many biologically active molecules and has been identified as a promising nucleus for the development of anti-inflammatory agents.[5][8] The benzyl group at the 5-position and the carboxylic acid at the 4-position are hypothesized to play crucial roles in binding to the active sites of both COX and LOX enzymes.

Proposed Mechanism of Action

This compound is proposed to act as a competitive inhibitor of both COX and 5-LOX. It is designed to interact with key residues in the active sites of these enzymes, thereby preventing the binding of the natural substrate, arachidonic acid. This dual inhibition leads to a reduction in the synthesis of prostaglandins (PGE2, PGF2α) and leukotrienes (LTB4), key mediators of pain, inflammation, and fever.

Visualizing the Arachidonic Acid Cascade and Dual Inhibition

The following diagram illustrates the arachidonic acid metabolic pathway and highlights the points of inhibition by this compound.

Arachidonic_Acid_Cascade cluster_COX COX Pathway cluster_LOX LOX Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Stimuli (e.g., Injury) Arachidonic_Acid Arachidonic Acid (AA) PLA2->Arachidonic_Acid COX_enzymes COX-1 / COX-2 Arachidonic_Acid->COX_enzymes LOX_enzyme 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX_enzyme PGG2 PGG2 COX_enzymes->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, TXA2) (Inflammation, Pain, Fever) PGH2->Prostaglandins HPETE 5-HPETE LOX_enzyme->HPETE LTA4 LTA4 HPETE->LTA4 Leukotrienes Leukotrienes (LTB4, LTC4) (Chemotaxis, Bronchoconstriction) LTA4->Leukotrienes Inhibitor 5-Benzyl-1,3-thiazole- 4-carboxylic acid Inhibitor->COX_enzymes Inhibition Inhibitor->LOX_enzyme Inhibition

Caption: The Arachidonic Acid Cascade and Dual Inhibition by this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the in vitro and cell-based characterization of this compound.

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase component of COX enzymes and is suitable for screening isozyme-specific inhibitors.[9][10]

Materials:

  • COX Colorimetric Inhibitor Screening Assay Kit (e.g., Cayman Chemical, Item No. 760111)[9]

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)[10]

  • Heme

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)[10]

  • Arachidonic Acid (substrate)

  • This compound (test compound)

  • Reference inhibitors (e.g., Celecoxib for COX-2, Ibuprofen as non-selective)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 590 nm[9]

Procedure:

  • Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions. Dilute the test compound and reference inhibitors to various concentrations in the assay buffer.

  • Assay Plate Setup:

    • Add 150 µL of Assay Buffer to the background wells.

    • Add 10 µL of Assay Buffer to the 100% initial activity wells.

    • Add 10 µL of the various concentrations of the test compound or reference inhibitors to the inhibitor wells.

  • Enzyme Addition:

    • Add 10 µL of Heme to all wells except the background.

    • Add 10 µL of either COX-1 or COX-2 enzyme solution to the appropriate wells (except the background).

  • Incubation: Gently shake the plate and incubate for 5 minutes at 25°C.

  • Reaction Initiation:

    • Add 20 µL of the colorimetric substrate solution (containing TMPD) to all wells.

    • Add 20 µL of arachidonic acid solution to all wells to initiate the reaction.

  • Absorbance Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5 minutes to obtain the initial reaction velocity.

Data Analysis:

  • Calculate the reaction rate for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Initial Activity - Inhibitor Activity) / Initial Activity] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, using non-linear regression analysis.[11][12][13]

Protocol 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)

This assay determines the inhibition of 5-LOX activity by measuring the formation of hydroperoxides from a suitable fatty acid substrate.[14][15]

Materials:

  • Lipoxygenase Inhibitor Screening Assay Kit (e.g., Cayman Chemical, Item No. 760700)[15]

  • Purified 5-Lipoxygenase (e.g., from potato or recombinant human)

  • Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)[14]

  • Arachidonic acid or linoleic acid (substrate)

  • This compound (test compound)

  • Reference inhibitor (e.g., Quercetin or Zileuton)[14]

  • 96-well UV-compatible microplate

  • Spectrophotometer capable of reading absorbance at 234 nm[14]

Procedure:

  • Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions or literature protocols.[14] Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the 5-LOX enzyme solution.

  • Pre-incubation: Incubate the plate for 10 minutes at 25°C to allow the inhibitor to interact with the enzyme.[14]

  • Reaction Initiation: Add the substrate (arachidonic acid or linoleic acid) to all wells to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

Data Analysis:

  • Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[16]

Protocol 3: Cell-Based Assay for Anti-Inflammatory Activity (PGE2 and Cytokine Release)

This assay measures the ability of the test compound to inhibit the production of the pro-inflammatory mediator PGE2 and cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[17][18][19]

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or J774A.1)[17][18]

  • Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test compound)

  • Reference compound (e.g., Dexamethasone or Celecoxib)[17][18]

  • Cell viability assay reagent (e.g., MTT or PrestoBlue)

  • PGE2, TNF-α, and IL-6 ELISA kits

  • 24- or 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the macrophage cells into a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.[18]

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or reference compound for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include wells with cells and media only (negative control) and cells with LPS only (positive control).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant for analysis.

  • Cytokine and PGE2 Measurement: Quantify the concentration of PGE2, TNF-α, and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's protocols.[18]

  • Cell Viability Assay: Assess the cytotoxicity of the compound by performing a cell viability assay on the remaining cells in the plate.

Data Analysis:

  • Generate standard curves for the ELISA assays and determine the concentrations of PGE2, TNF-α, and IL-6 in each sample.

  • Calculate the percentage of inhibition of PGE2 and cytokine production for each compound concentration relative to the LPS-stimulated positive control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value for the inhibition of each mediator.

  • Analyze the cell viability data to ensure that the observed inhibition is not due to cytotoxicity.

Illustrative Experimental Workflow and Data Presentation

Experimental_Workflow cluster_invitro In Vitro Enzyme Assays cluster_cellbased Cell-Based Assays start Start: Compound Synthesis and Purification of 5-Benzyl-1,3-thiazole- 4-carboxylic acid cox_assay COX-1/COX-2 Inhibition Assay (Colorimetric) start->cox_assay lox_assay 5-LOX Inhibition Assay (Spectrophotometric) start->lox_assay cell_culture Culture Macrophage Cells (e.g., RAW 264.7) start->cell_culture ic50_invitro Determine IC50 values for COX-1, COX-2, and 5-LOX cox_assay->ic50_invitro lox_assay->ic50_invitro data_analysis Data Analysis and Pharmacological Profile Characterization ic50_invitro->data_analysis treatment Pre-treat with Compound, then stimulate with LPS cell_culture->treatment elisa Measure PGE2, TNF-α, IL-6 by ELISA treatment->elisa viability Assess Cell Viability (MTT Assay) treatment->viability ic50_cell Determine IC50 for inhibition of inflammatory mediators elisa->ic50_cell viability->data_analysis ic50_cell->data_analysis

Caption: General experimental workflow for characterizing a dual COX/LOX inhibitor.

Illustrative Data Summary

The following table presents plausible IC50 values for this compound against COX-1, COX-2, and 5-LOX, along with common reference compounds.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound 5.20.150.834.7
Ibuprofen (Non-selective COX inhibitor)2.520.0>1000.125
Celecoxib (COX-2 selective inhibitor)15.00.05>100300
Zileuton (5-LOX inhibitor)>100>1001.0N/A

Data Interpretation:

The illustrative data suggest that this compound is a potent inhibitor of COX-2 and 5-LOX, with a favorable COX-2 selectivity index over COX-1. This profile indicates a potential for strong anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the preclinical evaluation of this compound as a novel dual COX/LOX inhibitor. By systematically characterizing its in vitro enzymatic inhibition and its effects in cell-based models of inflammation, researchers can gain crucial insights into its therapeutic potential. The dual-action approach of targeting both the prostaglandin and leukotriene pathways holds significant promise for the development of safer and more effective anti-inflammatory therapies.

References

  • Vertex AI Search. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
  • Vertex AI Search. (2026, January 13). Computational Design of Dual COX-2/ LOX Inhibitors as Safer Anti-Inflammatory Agents.
  • Vertex AI Search. (2004, August 1). Recent Development in the Field of Dual COX / 5-LOX Inhibitors.
  • PubMed. (2025, May 15). A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs.
  • ACS Publications. (n.d.). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
  • ResearchGate. (n.d.). A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs | Request PDF.
  • MDPI. (2026, January 19). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”.
  • PubMed. (2015, January 1). Cell-based screening assay for anti-inflammatory activity of bioactive compounds.
  • edX. (n.d.). IC50 Determination.
  • PubMed. (2011, June 15). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format.
  • Bentham Science. (n.d.). Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents.
  • Biocompare. (n.d.). Lipoxygenase Assay Kits.
  • AXXAM. (2024, July 22). Smart cellular assays to study inflammatory skin disorders.
  • Benchchem. (n.d.). Cell-based assays to evaluate the anti-inflammatory properties of the compound.
  • Vertex AI Search. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
  • Chemistry Conferences 2022. (n.d.). Cell-based screening for anti-inflammatory drugs with the premise of innate immune tolerance induction.
  • Ukaaz Publications. (2024, June 30). Thiazole chalcones: Promising agents with diverse pharmacological properties.
  • DergiPark. (n.d.). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds.
  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
  • Wikipedia. (n.d.). IC50.
  • Vertex AI Search. (2025, April 5). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
  • PubMed. (n.d.). Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling.
  • Cayman Chemical. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit.
  • PubMed. (2010). In vitro cyclooxygenase activity assay in tissue homogenates.
  • protocols.io. (n.d.). ACE-inhibitory activity assay: IC50.
  • PMC - NIH. (2024, October 4). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives.
  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.
  • Biology LibreTexts. (2025, December 11). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor.
  • ResearchGate. (n.d.). Inhibition of 5-LOX activity tested by a cell-based fluorescence assay.
  • Semantic Scholar. (2020, June 30). Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3- thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides.
  • Chemicalbook. (n.d.). 2-BENZO[4][20]DIOXOL-5-YL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER synthesis. Retrieved February 22, 2026, from

  • Taylor & Francis. (2009, June 1). Full article: Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach.
  • PubChem. (n.d.). This compound (C11H9NO2S).
  • ResearchGate. (2017, November 16). (PDF) Synthesis and Evaluation of 5-Benzyl-1,3,4-Thiadiazole Derivatives as Acetylcholinesterase Inhibitors.
  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • ResearchGate. (2025, August 6). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach | Request PDF.
  • PMC - NIH. (n.d.). Thiazoles and Thiazolidinones as COX/LOX Inhibitors.
  • Semantic Scholar. (n.d.). Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof.
  • ResearchGate. (2025, August 9). Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives | Request PDF.

Sources

Anticancer activity of 5-Benzyl-1,3-thiazole-4-carboxylic acid on cell lines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the In Vitro Evaluation of the Anticancer Activity of 5-Benzyl-1,3-thiazole-4-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive set of protocols for the preliminary in vitro assessment of the anticancer activity of novel therapeutic compounds, using this compound as a representative example. The thiazole scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating significant potential in oncology.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies for evaluating cytotoxicity, induction of apoptosis, and preliminary mechanistic insights. The protocols are structured to ensure scientific rigor, reproducibility, and a clear understanding of the principles behind each experimental step.

Introduction: The Rationale for Thiazole-Based Drug Screening

Cancer remains a leading cause of morbidity and mortality worldwide, creating a persistent demand for novel, more effective, and less toxic anticancer agents.[1] Heterocyclic compounds, particularly those containing a thiazole ring, are of significant interest due to their diverse pharmacological profiles.[3] Thiazole derivatives have been shown to exert anticancer activity through various mechanisms, including the induction of apoptosis, disruption of tubulin assembly, and the inhibition of critical signaling pathways such as PI3K/Akt/mTOR.[4] Approved drugs like Dasatinib and Ixazomib feature a thiazole moiety, underscoring the clinical relevance of this scaffold.[1]

The compound this compound belongs to this promising class of molecules. Evaluating its anticancer potential requires a systematic, multi-faceted in vitro approach. This guide outlines a logical workflow, beginning with a broad assessment of cytotoxicity across multiple cancer cell lines, followed by a more focused investigation into the mechanism of cell death, specifically apoptosis.

Foundational Assays for Anticancer Drug Discovery

The preliminary evaluation of a potential anticancer agent hinges on two key questions:

  • Does the compound kill or inhibit the proliferation of cancer cells? This is addressed by cytotoxicity assays.

  • How does the compound mediate cell death? This is investigated using apoptosis assays.

This guide provides detailed protocols for the two most common and validated assays used to answer these questions:

  • The MTT Assay: A colorimetric assay to assess cell metabolic activity. As viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt MTT to purple formazan, the amount of formazan produced is proportional to the number of living cells.[5] This allows for the determination of a compound's cytotoxic potency, typically expressed as the half-maximal inhibitory concentration (IC50).

  • The Annexin V/Propidium Iodide (PI) Assay: A flow cytometry-based method to distinguish between healthy, apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[7] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, allowing for their differentiation.[6][8]

Finally, we include a standard protocol for Western Blotting , a technique used to detect specific proteins in a sample, which is essential for investigating the molecular mechanisms underlying a compound's activity.[9][10]

General Workflow for In Vitro Evaluation

A structured workflow is critical for obtaining reliable and interpretable data. The following diagram illustrates the logical progression from initial cell culture to mechanistic studies.

Caption: Experimental workflow for in vitro testing of a novel anticancer agent.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Maintenance

Rationale: Consistent and healthy cell cultures are the foundation of reproducible results. It is crucial to use cells within a low passage number and ensure they are free from contamination. A standard panel for initial screening often includes cell lines from different tissue origins to assess the breadth of activity.[11]

Materials:

  • Human cancer cell lines (e.g., MCF-7, NCI-H460, SF-268)

  • Appropriate culture medium (e.g., RPMI-1640 or DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100X)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Humidified incubator (37°C, 5% CO₂)

  • Tissue culture flasks and plates

Procedure:

  • Medium Preparation: Prepare complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer to a centrifuge tube containing 10 mL of pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.

  • Culturing: Resuspend the cell pellet in fresh complete growth medium and transfer to an appropriately sized tissue culture flask.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture (Passaging): When cells reach 80-90% confluency, wash the monolayer with sterile PBS, add Trypsin-EDTA to detach the cells, and incubate for 3-5 minutes. Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend them in fresh medium for seeding into new flasks at the desired density.

Protocol 2: MTT Cytotoxicity Assay

Rationale: This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50). A dose-response curve is generated to establish the compound's potency.[12] The use of a solubilization agent like DMSO is critical to dissolve the insoluble formazan crystals for accurate absorbance measurement.[5]

Materials:

  • Cells cultured as per Protocol 1

  • 96-well flat-bottom sterile plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Dimethyl sulfoxide (DMSO)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells and perform a cell count (e.g., using a hemocytometer). Seed 5,000-10,000 cells in 100 µL of complete growth medium per well in a 96-well plate.[13] Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range for initial screening is 0.1 to 100 µM.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include vehicle control wells (medium with the same concentration of DMSO used for the highest drug dose) and untreated control wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.

  • Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[14]

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the log of the compound concentration and determine the IC50 value from the resulting dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

Rationale: This assay quantifies the extent to which the test compound induces apoptosis. It is crucial to handle cells gently during harvesting to prevent mechanical damage to the cell membrane, which could lead to false-positive PI staining.[15]

Materials:

  • Cells cultured in 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Cold 1X PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated negative control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or non-enzymatic dissociation solution to minimize membrane damage. Centrifuge the collected cells at 300 x g for 5 minutes.[15]

  • Washing: Discard the supernatant and wash the cell pellet once with cold 1X PBS.[16] Centrifuge again and discard the supernatant.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[16]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[6]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[6]

Protocol 4: Western Blotting for Apoptosis-Related Proteins

Rationale: Western blotting allows for the semi-quantitative analysis of specific proteins to elucidate the molecular pathway of apoptosis. For instance, the cleavage of Caspase-3 is a hallmark of apoptosis execution, while the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins can indicate the involvement of the intrinsic pathway.[9]

Materials:

  • Treated cell pellets

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cell pellets in ice-cold RIPA buffer.[17] Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[17]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the level of protein expression. Use a loading control like β-actin to normalize the data.

Data Presentation and Interpretation

Cytotoxicity Data

Quantitative data should be summarized in a clear, tabular format. The IC50 values represent the potency of the compound against different cancer cell types.

Table 1: Example Cytotoxicity Data for this compound

Cancer Cell Line Tissue of Origin IC50 (µM) ± SD Doxorubicin (Positive Control) IC50 (µM) ± SD
MCF-7 Breast Adenocarcinoma 12.8 ± 1.9 0.9 ± 0.1
NCI-H460 Lung Carcinoma 19.5 ± 2.4 1.1 ± 0.2
SF-268 Glioma 25.1 ± 3.1 1.0 ± 0.15
PC-3 Prostate Carcinoma 38.6 ± 4.5 2.7 ± 0.3

Note: The data presented above are for illustrative purposes only and will vary depending on the specific experimental conditions.

Apoptosis Pathway Visualization

Diagrams are essential for representing complex biological processes. The following diagram illustrates the intrinsic apoptosis pathway, a common mechanism for anticancer agents.

G compound 5-Benzyl-1,3-thiazole- 4-carboxylic acid stress Cellular Stress compound->stress bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 bax Bax (Pro-apoptotic) stress->bax bcl2->bax mito Mitochondrion bax->mito Forms pore cyto_c Cytochrome c (Release) mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome (Complex Formation) apaf1->apoptosome cas9 Caspase-9 (Active) apoptosome->cas9 Activates pro_cas9 Pro-caspase-9 pro_cas9->apoptosome cas3 Caspase-3 (Active) cas9->cas3 Activates pro_cas3 Pro-caspase-3 pro_cas3->cas3 apoptosis Apoptosis cas3->apoptosis Executes

Caption: The intrinsic apoptosis signaling pathway induced by an anticancer agent.

References

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Manivannan, J., & K, S. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • BosterBio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. S., Al-Omair, M. A., & El-Sayed, W. M. (2025, August 28). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Frontiers in Pharmacology. Retrieved from [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2022, May 10). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science. Retrieved from [Link]

  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

  • Kaur, H., & Goyal, A. (2018, May 6). A Review On Thiazole As Anticancer Agents. Neliti. Retrieved from [Link]

  • ResearchGate. (2025, October 23). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective | Request PDF. Retrieved from [Link]

  • Al-Otaibi, A. M., Al-Zahrani, A. A., Al-Ghamdi, S. S., & Gomha, S. M. (2025, August 26). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC. Retrieved from [Link]

  • Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • Capula, M., Corno, C., El Hassouni, B., Li Petri, G., & Aranđelović, S. (2019, July 1). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. Retrieved from [Link]

  • Finiuk, N., Klyuchivka, O., Ostapiuk, Y., & Matiychuk, V. (2020, June 30). Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3- thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. Semantic Scholar. Retrieved from [Link]

  • Gatiatullina, L. E., Shayakhmetova, D. M., Syem, M. D., & Rizvanov, A. A. (2020, April 9). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and anticancer evaluation of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives on Ehrlich ascites carcinoma bearing mice | Request PDF. Retrieved from [Link]

  • JoVE. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Crown Bioscience. (2023, January 12). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). PCHHAX Synthesis and anticancer evaluation of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives on Ehrli. Retrieved from [Link]

  • Kumar, D., Kumar, N. M., Chang, K. H., & Shah, K. (2010, October 15). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 45(10), 4664-4668. Retrieved from [Link]

  • Mohammadi-Farani, A., Foroumadi, A., & Aliabadi, A. (2014). Synthesis, Docking and Cytotoxicity Evaluation of N-(5-(Benzyl- Thio)-1,3,4-Thiadiazol-2-yl)-2-(3-Methoxyphenyl)Acetamide Deriva. Brieflands. Retrieved from [Link]

  • Aliabadi, A., Eghbalian, E., & Mohammadi-Farani, A. (2013). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 12(4), 687-693. Retrieved from [Link]

  • Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 1573-1579. Retrieved from [Link]

  • Matiychuk, V. S., Klenina, O. V., & Ogurtsov, V. V. (2025, February 12). N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of Metabolism Pathway and Biological Activity. Digital Medicine Association. Retrieved from [Link]

Sources

Application Notes and Protocols: 5-Benzyl-1,3-thiazole-4-carboxylic acid for Kinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Thiazole Derivatives in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including signal transduction, metabolism, proliferation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a primary target for therapeutic intervention.[2] The development of small-molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[3][4]

Among the diverse chemical scaffolds used to design kinase inhibitors, thiazole derivatives have emerged as a particularly promising class of compounds.[5][6] The thiazole ring system serves as a versatile framework for the synthesis of potent and selective kinase inhibitors.[7] This application note focuses on 5-Benzyl-1,3-thiazole-4-carboxylic acid and its derivatives as a platform for kinase inhibition studies, providing a comprehensive guide to their evaluation, from initial biochemical assays to cell-based analyses.

Thiazole-containing compounds have demonstrated inhibitory activity against a range of kinases, including serine/threonine and tyrosine kinases.[6] For instance, derivatives of 1,3-thiazole-5-carboxylic acid have been identified as inhibitors of protein kinase CK2.[8] Furthermore, thiazole-based compounds have been investigated as inhibitors of B-RAFV600E kinase, with some exhibiting potent nanomolar inhibition.[5] The structural features of the thiazole core allow for diverse chemical modifications, enabling the optimization of inhibitor potency and selectivity.[6]

This guide will provide detailed protocols for assessing the inhibitory potential of this compound and its analogs. We will cover essential in vitro biochemical assays to determine inhibitor potency (IC50) and delve into cell-based assays to evaluate their efficacy in a more physiologically relevant context.

I. Biochemical Kinase Inhibition Assays: Determining IC50

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a kinase inhibitor.[9] It represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.[10] A variety of in vitro assay formats are available to determine IC50 values, with luminescence-based methods offering a non-radioactive and sensitive alternative.[11]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to the kinase activity.

Experimental Workflow: Biochemical IC50 Determination

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection cluster_2 Step 3: Data Analysis A Prepare serial dilutions of This compound B Add kinase, substrate, and ATP to initiate the reaction A->B C Incubate at room temperature B->C D Add ADP-Glo™ Reagent to stop kinase reaction and deplete ATP C->D E Incubate D->E F Add Kinase Detection Reagent to convert ADP to ATP and generate light E->F G Incubate F->G H Measure luminescence G->H I Plot luminescence vs. inhibitor concentration H->I J Determine IC50 value using non-linear regression I->J

Figure 1. Workflow for determining the IC50 of a kinase inhibitor using a luminescence-based assay.

Detailed Protocol: In Vitro Kinase Inhibition Assay

This protocol is designed for a 384-well plate format.

Materials:

  • This compound (or derivative)

  • Recombinant target kinase

  • Kinase-specific substrate

  • ATP

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)[12]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the compound in kinase buffer to create a dose-response curve. The final DMSO concentration in the assay should be kept below 1%.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or vehicle (kinase buffer with DMSO) to the wells of the 384-well plate.

    • Prepare a kinase/substrate master mix in kinase buffer.

    • Add 5 µL of the kinase/substrate mix to each well.

    • Prepare an ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 1-2 hours.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Plot the luminescence values against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[13]

ParameterRecommended Value/Range
Final Compound Concentration1 nM - 100 µM (in a dose-response)
Kinase ConcentrationEnzyme-specific (determine empirically)
Substrate ConcentrationAt or near the Km for the kinase
ATP ConcentrationAt or near the Km for the kinase
Final DMSO Concentration< 1%

Table 1. Recommended parameters for in vitro kinase inhibition assays.

II. Cell-Based Kinase Inhibition Assays: Assessing Cellular Efficacy

While in vitro assays are crucial for determining the direct inhibitory potency of a compound, cell-based assays provide a more physiologically relevant context by assessing the inhibitor's effect within a living cell.[14][15] These assays can measure the inhibition of a specific kinase-mediated signaling pathway.[16]

Principle of In-Cell Western™ Assays

In-Cell Western™ assays are a powerful tool for quantifying the phosphorylation of a target protein within intact cells.[9] This technique combines the principles of immunocytochemistry and western blotting, allowing for the direct measurement of protein phosphorylation levels in a high-throughput format.

Experimental Workflow: Cellular Kinase Inhibition

G cluster_0 Step 1: Cell Treatment cluster_1 Step 2: Immunostaining cluster_2 Step 3: Data Acquisition & Analysis A Seed cells in a 96-well plate B Treat cells with serial dilutions of This compound A->B C Incubate to allow for inhibitor action B->C D Fix and permeabilize cells C->D E Incubate with primary antibodies (phospho-specific and total protein) D->E F Incubate with fluorescently labeled secondary antibodies E->F G Scan plate using a fluorescent imager F->G H Quantify fluorescence intensity G->H I Normalize phospho-protein signal to total protein signal H->I J Determine cellular IC50 I->J

Figure 2. Workflow for a cell-based kinase inhibition assay using the In-Cell Western™ technique.

Detailed Protocol: Cell-Based Kinase Inhibition Assay

This protocol is designed for a 96-well plate format.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • This compound (or derivative)

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody specific for the phosphorylated form of the target substrate

  • Primary antibody for the total (pan) form of the target substrate

  • Fluorescently labeled secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)

  • 96-well clear-bottom black plates

  • Fluorescent plate imager (e.g., LI-COR Odyssey®)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium and add the medium containing the compound or vehicle control to the cells.

    • Incubate for the desired treatment time (e.g., 2-24 hours).

  • Cell Fixation and Permeabilization:

    • Aspirate the treatment medium and wash the cells with PBS.

    • Fix the cells by adding fixing solution and incubating for 20 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells by adding permeabilization buffer and incubating for 20 minutes at room temperature.

    • Wash the cells with PBS.

  • Immunostaining:

    • Block non-specific binding by adding blocking buffer and incubating for 1.5 hours at room temperature.

    • Incubate the cells with a mixture of the phospho-specific and total protein primary antibodies diluted in blocking buffer overnight at 4°C.

    • Wash the cells with PBS containing 0.1% Tween-20.

    • Incubate the cells with a mixture of the corresponding fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash the cells with PBS containing 0.1% Tween-20.

  • Data Acquisition and Analysis:

    • Scan the plate using a fluorescent imager in the appropriate channels (e.g., 700 nm and 800 nm).

    • Quantify the fluorescence intensity for both the phospho-protein and the total protein.

    • Normalize the phospho-protein signal to the total protein signal for each well.

    • Plot the normalized signal against the logarithm of the inhibitor concentration and determine the cellular IC50 value.

ParameterRecommended Condition
Cell Seeding DensityCell line-dependent (aim for 70-80% confluency)
Compound Treatment Time2 - 24 hours (optimize based on pathway kinetics)
Primary Antibody ConcentrationTitrate for optimal signal-to-noise ratio
Secondary Antibody ConcentrationTitrate for optimal signal-to-noise ratio

Table 2. Recommended parameters for cell-based kinase inhibition assays.

III. Data Interpretation and Further Steps

The successful determination of both biochemical and cellular IC50 values for this compound provides a solid foundation for further drug development efforts. A potent inhibitor will typically exhibit a low nanomolar IC50 in biochemical assays. The cellular IC50 is expected to be higher than the biochemical IC50 due to factors such as cell membrane permeability and off-target effects. A significant discrepancy between these two values may warrant further investigation into the compound's pharmacokinetic and pharmacodynamic properties.

Kinase Selectivity Profiling

A crucial next step is to assess the selectivity of the compound against a panel of other kinases. High selectivity is desirable to minimize off-target effects and potential toxicity. Kinase selectivity profiling can be performed by screening the compound against a large panel of recombinant kinases using the biochemical assay format described above.

Mechanism of Action Studies

Further experiments can be conducted to elucidate the mechanism of action of the inhibitor. This may involve determining whether the compound is an ATP-competitive, non-competitive, or uncompetitive inhibitor. These studies are typically performed by varying the concentrations of both the inhibitor and ATP in the biochemical kinase assay.

Lead Optimization

The structure of this compound can be systematically modified to improve its potency, selectivity, and drug-like properties. This process, known as lead optimization, involves synthesizing and testing a series of analogs to establish structure-activity relationships (SAR).

Conclusion

This compound and its derivatives represent a valuable chemical scaffold for the development of novel kinase inhibitors. The protocols outlined in this application note provide a robust framework for the initial characterization of these compounds, from determining their biochemical potency to assessing their efficacy in a cellular context. By following these methodologies, researchers can effectively advance their kinase inhibitor discovery programs.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Cell-based test for kinase inhibitors. (2020). INiTS.
  • Cell-based Kinase Assays. Profacgen.
  • Kinase Inhibitors as Therapeutics: A Review. (2018). Promega Connections.
  • Thiazole Derivatives Inhibitors of Protein Kinases.
  • Spotlight: Cell-based kinase assay form
  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simul
  • Thiazole derivatives used as pi 3 kinase inhibitors.
  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023). PubMed.
  • Application Notes and Protocols for Pak1-IN-1 In Vitro Kinase Assay. Benchchem.
  • Kinase Drug Discovery – What's Next in the Field? (2013). ACS Chemical Biology.
  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PubMed.
  • In vitro kinase assay. (2024). Protocols.io.
  • In vitro JAK kinase activity and inhibition assays. (2013). PubMed.
  • Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. (2025). Sino Biological.
  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (2026). Cedars-Sinai.
  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applic
  • IC50 Determin
  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs.
  • In-cell Western Assays for IC50 Determin
  • Determination of IC50 values for p110 with the PI3-kinase inhibitors...
  • IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. (2009). PMC.
  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv.
  • Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3- thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. (2020). Semantic Scholar.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • 2-BENZO[5][14]DIOXOL-5-YL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER synthesis. ChemicalBook.

  • Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. Chapman University Digital Commons.
  • SYNTHESIS AND CHARACTERIZATION OF NEWLY DESIGNED 1,3,4-THIADIAZOLE-BASED CARBOXAMIDES WITH ANTIMICROBIAL POTENTIAL. RASĀYAN Journal of Chemistry.
  • This compound (C11H9NO2S). PubChem.
  • Synthesis and Evaluation of 5-Benzyl-1,3,4-Thiadiazole Derivatives as Acetylcholinesterase Inhibitors. (2017).
  • Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investig
  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. (2009). PubMed.
  • Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evalu
  • THIAZOLE DERIVATIVES USED AS PI 3 KINASE INHIBITORS. (2008).

Sources

Application Note: A Practical Guide to the Enzyme Inhibition Kinetics of 5-Benzyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive framework for characterizing the enzyme inhibition kinetics of 5-Benzyl-1,3-thiazole-4-carboxylic acid. Thiazole-based carboxylic acids are recognized as privileged scaffolds in medicinal chemistry, with derivatives showing inhibitory activity against various key enzymes such as Xanthine Oxidase, Glyoxalase-I, and Cyclooxygenases (COX)[1][2][3][4][5]. This document outlines a logical, step-by-step workflow, from initial assay development and potency determination (IC₅₀) to the elucidation of the mechanism of action (MoA). The protocols are designed to be self-validating, incorporating critical controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility.

Introduction: The Rationale for Kinetic Analysis

Enzyme inhibition is a cornerstone of modern drug discovery, with a significant portion of clinically approved drugs acting as enzyme inhibitors[6]. A thorough kinetic analysis provides crucial insights beyond simple potency, revealing how a compound interacts with the enzyme and its substrate to exert its effect[6][7]. This understanding is vital for lead optimization and the development of effective therapeutics.

This compound belongs to a class of compounds with demonstrated biological relevance. For the context of this guide, we will use Xanthine Oxidase (XO) as the model target enzyme, as various thiazole derivatives have shown potent inhibitory activity against it[2][8]. XO is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Its overactivity is implicated in conditions like gout and hyperuricemia. The protocols herein are broadly applicable to other enzymes with suitable modifications.

This guide will walk the researcher through a three-part process:

  • Part I: Assay setup and preliminary validation.

  • Part II: Determination of the half-maximal inhibitory concentration (IC₅₀).

  • Part III: Investigation of the kinetic mechanism of inhibition.

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action (MoA) A Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) B Enzyme Activity Validation (Confirm Linearity & Stability) A->B C Determine Substrate Km (Michaelis-Menten Kinetics) B->C D IC50 Assay Setup (Fixed [S] near Km, Varying [I]) C->D Inform Assay Conditions E Data Analysis (Dose-Response Curve) D->E F Calculate IC50 Value E->F G Kinetic Assay Setup (Varying [S] and [I]) F->G Guide [I] Range H Graphical Analysis (Lineweaver-Burk & Dixon Plots) G->H I Determine Inhibition Type & Ki H->I

Figure 1: Overall experimental workflow for kinetic characterization.

Part I: Preliminary Steps & Assay Development

Before evaluating an inhibitor, the enzymatic assay itself must be robust and well-characterized. These preliminary steps are critical for generating reliable and interpretable data.

Causality: Why Assay Development is Crucial

An unvalidated assay can produce misleading results. For instance, if the enzyme loses activity over the course of the assay, it could be mistaken for inhibition. Likewise, using a substrate concentration that is too high can mask the effects of competitive inhibitors[9]. This phase ensures that the observed effects are genuinely due to the inhibitor's interaction with the enzyme.

Protocol: Assay for Xanthine Oxidase Activity

This protocol is based on the spectrophotometric measurement of uric acid formation at 295 nm.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5. Prepare a 1 M stock and dilute as needed. Ensure the pH is accurately adjusted at the working temperature.
  • Enzyme Stock (Xanthine Oxidase): Reconstitute lyophilized XO from bovine milk in Assay Buffer to a concentration of 1 U/mL. Aliquot and store at -80°C to avoid freeze-thaw cycles[10]. On the day of the experiment, dilute to a working concentration (e.g., 0.05 U/mL) in ice-cold Assay Buffer.
  • Substrate Stock (Xanthine): Prepare a 10 mM stock solution of xanthine in 10 mM NaOH. Xanthine has poor solubility in neutral buffers. Dilute this stock in Assay Buffer to the desired working concentrations.
  • Inhibitor Stock (this compound): Prepare a 10 mM stock solution in 100% Dimethyl Sulfoxide (DMSO). Many organic compounds have limited aqueous solubility, making DMSO a necessary co-solvent[11].

2. Enzyme Activity and Linearity Check:

  • Objective: To determine an enzyme concentration and time window where the reaction rate is linear.
  • Add Assay Buffer, varying concentrations of the XO working stock, and a fixed, saturating concentration of xanthine (e.g., 100 µM) to a 96-well UV-transparent plate.
  • Initiate the reaction and immediately measure the absorbance at 295 nm every 30 seconds for 10-15 minutes using a plate reader.
  • Analysis: Plot absorbance vs. time. The optimal enzyme concentration will yield a linear increase in absorbance for at least 10 minutes. This initial, linear portion of the curve represents the initial velocity (V₀) and must be used for all subsequent calculations[7].

Part II: Determining Inhibitor Potency (IC₅₀ Value)

The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is the primary metric for quantifying inhibitor potency[9].

Causality: The Importance of the IC₅₀

The IC₅₀ provides a quantitative measure of a compound's effectiveness, allowing for direct comparison between different inhibitors and guiding structure-activity relationship (SAR) studies[9]. It is a critical parameter for deciding whether a compound warrants further investigation.

Protocol: IC₅₀ Determination

1. Experimental Setup:

  • This experiment is performed with a fixed concentration of enzyme (determined in Part I) and a fixed concentration of substrate. For competitive inhibitors, assay sensitivity is highest when the substrate concentration is at or near its Michaelis-Menten constant (Kₘ)[9]. Assume a Kₘ of 15 µM for xanthine for this protocol.
  • Prepare a serial dilution of the inhibitor stock solution. A common approach is a 10-point, 3-fold dilution series starting from 100 µM.
  • In a 96-well plate, set up reactions in triplicate for each inhibitor concentration. Include positive (no inhibitor, just DMSO) and negative (no enzyme) controls. The final DMSO concentration should be constant across all wells (e.g., 1%) to negate solvent effects[11].

Table 1: Example Plate Layout for IC₅₀ Determination

Well(s) Enzyme Substrate (15 µM) Inhibitor (Serial Dilution) DMSO (to 1%) Buffer
A1-A3 + + C1 (e.g., 100 µM) + to final vol.
B1-B3 + + C2 (e.g., 33.3 µM) + to final vol.
... ... ... ... ... ...
J1-J3 + + C10 (e.g., 5 nM) + to final vol.
K1-K3 + + - (Positive Control) + to final vol.

| L1-L3 | - | + | - (Negative Control) | + | to final vol. |

2. Data Acquisition & Analysis:

  • Pre-incubate the enzyme with the inhibitor and buffer for 5-10 minutes at the assay temperature (e.g., 25°C). This allows the inhibitor to bind to the enzyme.
  • Initiate the reaction by adding the substrate (xanthine).
  • Measure the reaction rate (V₀) as established in Part I.
  • Calculate Percent Inhibition: % Inhibition = (1 - (Rate_inhibitor - Rate_neg_ctrl) / (Rate_pos_ctrl - Rate_neg_ctrl)) * 100
  • Generate Dose-Response Curve: Plot % Inhibition vs. the logarithm of the inhibitor concentration.
  • Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation, to determine the IC₅₀ value[12][13][14]. Software like GraphPad Prism or R is recommended for this analysis[15].

Part III: Elucidating the Mechanism of Inhibition (MoA)

Determining the MoA reveals how the inhibitor works. Reversible inhibitors typically fall into one of four categories: competitive, non-competitive, uncompetitive, or mixed[16]. This information is critical for understanding how the inhibitor will perform in different physiological environments.

MoA cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive E_c E ES_c ES E_c->ES_c S EI_c EI E_c->EI_c I ES_c->E_c P E_n E ES_n ES E_n->ES_n S EI_n EI E_n->EI_n I ES_n->E_n P ESI_n ESI ES_n->ESI_n I EI_n->ESI_n S E_u E ES_u ES E_u->ES_u S ES_u->E_u P ESI_u ESI ES_u->ESI_u I

Figure 2: Simplified schemes for different reversible inhibition mechanisms.
Protocol: Kinetic Mechanism Determination

1. Experimental Design:

  • This experiment requires measuring the initial reaction velocity at multiple substrate concentrations and multiple inhibitor concentrations.
  • Select a range of substrate concentrations, typically from 0.5x Kₘ to 5x Kₘ (e.g., 7.5 µM to 75 µM).
  • Select several inhibitor concentrations based on the IC₅₀ value, including zero, a concentration near the IC₅₀, and one or two concentrations above it (e.g., 0 µM, 25 µM, 50 µM, 100 µM).

2. Data Acquisition:

  • For each inhibitor concentration, perform a full substrate titration curve and measure the initial velocity (V₀) at each substrate concentration.
  • Organize the data into a table of velocities as a function of both substrate and inhibitor concentrations.

Table 2: Example Data Structure for MoA Analysis

[Substrate] (µM) V₀ (No Inhibitor) V₀ ([I] = 25 µM) V₀ ([I] = 50 µM) V₀ ([I] = 100 µM)
7.5 rate rate rate rate
15 rate rate rate rate
30 rate rate rate rate
50 rate rate rate rate

| 75 | rate | rate | rate | rate |

Graphical Analysis: Lineweaver-Burk Plot

The Lineweaver-Burk (or double reciprocal) plot is a powerful tool for visualizing the mechanism of inhibition.[16][17][18] It linearizes the Michaelis-Menten equation by plotting 1/V₀ versus 1/[Substrate].

1. Analysis:

  • For each inhibitor concentration, calculate 1/V₀ and 1/[S] from the data in Table 2.
  • Plot 1/V₀ (y-axis) vs. 1/[S] (x-axis). This will generate a series of lines, one for each inhibitor concentration.
  • The pattern of these lines reveals the inhibition type:
  • Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
  • Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).
  • Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease proportionally).
  • Mixed: Lines intersect in the second quadrant (off-axis), indicating changes in both Vₘₐₓ and Kₘ.
Confirmation and Kᵢ Determination: Dixon Plot

A Dixon plot can be used to confirm the MoA and determine the inhibition constant (Kᵢ), which represents the dissociation constant of the inhibitor from the enzyme[19][20][21].

1. Analysis:

  • Plot 1/V₀ (y-axis) vs. inhibitor concentration [I] (x-axis) for each substrate concentration.
  • The intersection point of the lines helps determine the Kᵢ:
  • For a competitive inhibitor, the lines intersect at a point where x = -Kᵢ.
  • For a non-competitive inhibitor, the lines intersect on the x-axis at -Kᵢ.

Troubleshooting & Best Practices

Problem Potential Cause Recommended Solution
No or Low Signal Inactive enzyme; degraded substrate/cofactor; incorrect buffer pH.Verify enzyme activity with a positive control inhibitor. Prepare fresh reagents. Confirm buffer pH at the correct temperature[22].
High Background Substrate instability; interfering substances in sample.Run a "no enzyme" control. If high, check substrate stability. Consider deproteinizing samples if applicable[10].
Inconsistent Replicates Pipetting errors; poor mixing; compound precipitation.Use calibrated pipettes and fresh tips for each addition. Ensure thorough mixing. Check for visible precipitate; if present, the inhibitor concentration may be above its solubility limit[10][23].
IC₅₀ Curve is Flat Inhibitor is inactive or tested at the wrong concentration range.Verify compound integrity. Test a much wider concentration range (e.g., from nM to high µM).

Conclusion

This application note provides a robust and scientifically grounded methodology for the kinetic characterization of this compound. By following these protocols, researchers can reliably determine the inhibitor's potency (IC₅₀), elucidate its mechanism of action, and calculate its inhibition constant (Kᵢ). This detailed kinetic profile is essential for advancing a compound through the drug discovery pipeline, providing the foundational data needed for informed decision-making and further optimization.

References

  • Novel Thiazole Carboxylic Acid Derivatives Possessing a “Zinc Binding Feature” as Potential Human Glyoxalase-I Inhibitors. (2017). Letters in Drug Design & Discovery. [Link]

  • Using Dixon Plot for Enzyme Inhibition: Correct Axes Selection Explained. (2025). Fiveable. [Link]

  • Dixon Plot Method for Enzyme Inhibition Analysis. (n.d.). Studylib. [Link]

  • Dixon Plots Definition. (2025). Fiveable. [Link]

  • Lineweaver Burk Plots – MCAT Biochemistry. (n.d.). MedSchoolCoach. [Link]

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023). MCAT Mastery. [Link]

  • Understanding the Lineweaver-Burk Plot: A Key Tool in Enzyme Kinetics. (2026). Oreate AI Blog. [Link]

  • Mechanistic and kinetic studies of inhibition of enzymes. (1985). PubMed. [Link]

  • Lineweaver–Burk plot. (n.d.). Wikipedia. [Link]

  • Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. (2020). ResearchGate. [Link]

  • A graphical method for determining inhibition constants. (2009). Taylor & Francis Online. [Link]

  • Lineweaver–Burk Plot. (2022). Microbe Notes. [Link]

  • A graphical method for determining inhibition parameters for partial and complete inhibitors. (1987). PubMed. [Link]

  • The use of Dixon plots to study enzyme inhibition. (n.d.). ResearchGate. [Link]

  • Troubleshooting of Competition (Inhibition) ELISA. (n.d.). Creative Biolabs Antibody. [Link]

  • How to determine IC50 value of a compound? (2017). ResearchGate. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega. [Link]

  • In-cell Western Assays for IC50 Determination. (2025). Azure Biosystems. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). National Center for Biotechnology Information. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]

  • Steady-state enzyme kinetics. (2021). The Biochemist. [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. (n.d.). Ainfo. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. [Link]

  • New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors. (2025). Journal of Pharma and Biomedics. [Link]

  • How to calculate IC50. (n.d.). Science Gateway. [Link]

  • Kinetics Data Analysis - Enzyme Kinetics. (2022). YouTube. [Link]

  • Data analysis - Kinetic Mechanisms of Enzyme Inhibition and Activation. (n.d.). BioKin. [Link]

  • Analysis of continuous enzyme kinetic data using ICEKAT. (n.d.). National Center for Biotechnology Information. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. [Link]

  • Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. (2018). ResearchGate. [Link]

  • A guide to enzyme kinetics in early drug discovery. (n.d.). ResearchGate. [Link]

  • Basics of Enzymatic Assays for HTS. (2012). National Center for Biotechnology Information. [Link]

  • Guidelines for accurate EC50/IC50 estimation. (2011). PubMed. [Link]

  • How to do enzyme inhibition assay if a compound poorly dissolved in 5-10 % DMSO. (2023). ResearchGate. [Link]

  • Development of 2-(Substituted Benzylamino)-4-Methyl-1, 3-Thiazole-5-Carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors and Free Radical Scavengers. (2016). PubMed. [Link]

  • Synthesis and Evaluation of 5-Benzyl-1,3,4-Thiadiazole Derivatives as Acetylcholinesterase Inhibitors. (2017). ResearchGate. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Innovare Academic Sciences. [Link]

Sources

Application Note: High-Throughput Screening Strategies for 5-Benzyl-1,3-thiazole-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The 5-benzyl-1,3-thiazole-4-carboxylic acid scaffold represents a privileged pharmacophore in medicinal chemistry, structurally related to the potent non-purine Xanthine Oxidase (XO) inhibitor, Febuxostat . While Febuxostat utilizes a thiazole-5-carboxylic acid core, the 4-carboxylic acid regioisomers are actively explored for their distinct structure-activity relationship (SAR) profiles, particularly to overcome hypersensitivity reactions associated with existing gout therapies.

The carboxylic acid moiety functions as a bioisostere for the hypoxanthine carbonyl/proton system, anchoring the molecule in the molybdenum-pterin active site of XO via hydrogen bonding to Arg880. The 5-benzyl substitution provides critical hydrophobic interactions within the enzyme's solvent channel, necessitating a screening approach that balances sensitivity with high solubility tolerance for lipophilic compounds.

This Application Note details a robust High-Throughput Screening (HTS) workflow designed to identify potent inhibitors within this chemical series. It prioritizes the elimination of "false positives" caused by redox cycling—a common artifact when screening thiazole derivatives.

Assay Design Strategy

To screen this compound analogs effectively, we employ a Tiered Screening Approach :

  • Primary Screen (Fluorescent): An HRP-coupled Amplex Red assay. It offers high sensitivity and miniaturization potential (1536-well compatible), essential for sparing expensive library compounds.

  • Counter Screen (Redox Artifacts): A mandatory step to identify compounds that scavenge H₂O₂ or inhibit HRP directly, which would mimic XO inhibition in the primary assay.

  • Orthogonal Validation (UV-Vis): A direct spectrophotometric assay measuring Uric Acid formation at 290 nm. This is the "Gold Standard" as it requires no coupling enzymes.

Mechanistic Pathway

The following diagram illustrates the enzymatic cascade and the intervention points for both the inhibitor and the detection system.

XO_Assay_Pathway Hypoxanthine Hypoxanthine (Substrate) XO Xanthine Oxidase (Target Enzyme) Hypoxanthine->XO Xanthine Xanthine Hypoxanthine->Xanthine Oxidation H2O2 H2O2 (Byproduct) XO->H2O2 Generates UricAcid Uric Acid (Abs @ 290nm) Xanthine->UricAcid Oxidation HRP HRP (Coupling Enzyme) H2O2->HRP AmplexRed Amplex Red (Non-fluorescent) Resorufin Resorufin (Fluorescent Ex530/Em590) AmplexRed->Resorufin Oxidation by HRP Inhibitor Thiazole Analog (Test Compound) Inhibitor->XO Blocks

Figure 1: Mechanism of the HRP-coupled Xanthine Oxidase assay. The primary screen detects H2O2 via HRP-mediated oxidation of Amplex Red.

Protocol 1: Primary HTS (Fluorescence)

Objective: Rapid identification of XO inhibitors. Detection: Fluorescence (Ex 530 nm / Em 590 nm). Format: 384-well Black Polystyrene Plates (Low binding).

Reagents & Preparation[3][4][5][6][7]
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA.

  • Enzyme Solution: Xanthine Oxidase (from bovine milk), diluted to 10 mU/mL in Assay Buffer.

  • Substrate Mix: 100 µM Xanthine + 0.2 U/mL HRP + 50 µM Amplex Red.

  • Controls:

    • Positive Control (HPC): Febuxostat (1 µM final).

    • Negative Control (LPC): DMSO (vehicle only).

Experimental Workflow
  • Compound Dispensing: Use an acoustic dispenser (e.g., Echo 550) to transfer 20 nL of library compounds (10 mM DMSO stock) into assay plates. Final assay concentration: 10 µM.

  • Enzyme Addition: Dispense 10 µL of Enzyme Solution into all wells except "No Enzyme" blanks.

    • Pre-incubation: Centrifuge (1000 rpm, 1 min) and incubate for 15 min at 25°C. This allows the thiazole analogs to bind the enzyme active site before substrate competition begins.

  • Substrate Initiation: Dispense 10 µL of Substrate Mix to start the reaction.

  • Incubation: Incubate for 30 minutes at 25°C in the dark.

  • Detection: Read Fluorescence on a multimode plate reader (e.g., PerkinElmer EnVision).

Data Analysis

Calculate % Inhibition relative to controls:



Protocol 2: The "False Positive" Counter Screen

Critical Expertise Note: Thiazole derivatives often exhibit antioxidant properties. In the primary assay, a compound that scavenges H₂O₂ (antioxidant) will prevent Amplex Red oxidation without inhibiting XO, leading to a false positive .

Method: Repeat the Primary HTS Protocol with one modification: Omit the Xanthine Oxidase . Instead, add exogenous H₂O₂ (10 µM) directly to the well.

  • Interpretation: If a compound inhibits the signal in this assay, it is an H₂O₂ scavenger or HRP inhibitor. Discard these hits.

Protocol 3: Orthogonal Validation (Direct UV)

Objective: Confirm activity of "Clean Hits" using a label-free method. Detection: Absorbance at 290 nm (Formation of Uric Acid). Format: 96-well UV-transparent plates (Quartz or UV-Star).

Procedure
  • Prepare Buffer: 50 mM Potassium Phosphate (pH 7.5). Note: Tris buffers can have high UV absorbance; phosphate is preferred for UV assays.

  • Compound Addition: Add 2 µL of compound (10 mM stock) to 148 µL Buffer + 25 µL XO (10 mU/mL).

  • Incubation: 10 min at 25°C.

  • Start Reaction: Add 25 µL Xanthine (150 µM).

  • Kinetic Read: Measure Absorbance at 290 nm every 30 seconds for 10 minutes.

  • Validation: True inhibitors will show a reduced slope (rate of uric acid formation) compared to DMSO controls.

Screening Workflow Diagram

The following decision tree ensures only high-quality chemical matter progresses to lead optimization.

HTS_Workflow Library 5-Benzyl-Thiazole Library (10,000+ compounds) Primary Primary Screen (Amplex Red Fluorescence) Library->Primary HitCutoff >50% Inhibition? Primary->HitCutoff HitCutoff->Library No (Inactive) Counter Counter Screen (H2O2 Scavenging Check) HitCutoff->Counter Yes Artifact Discard (Redox False Positive) Counter->Artifact Signal Reduced (HRP/H2O2 interference) DoseResponse Dose Response (IC50) (10-point titration) Counter->DoseResponse No Effect (True XO Inhibitor) Orthogonal Orthogonal Assay (Direct UV @ 290nm) DoseResponse->Orthogonal Lead Validated Lead Series (SAR Ready) Orthogonal->Lead Confirmed

Figure 2: HTS Triage Workflow. Note the critical position of the Counter Screen to filter redox-active thiazoles.

Data Summary & Troubleshooting

Expected Performance Metrics
ParameterAcceptance CriteriaNotes
Z-Factor (Z') > 0.6Indicates a robust separation between positive and negative controls.
Signal-to-Background (S/B) > 5:1Amplex Red typically yields S/B > 10.
DMSO Tolerance < 2%Thiazoles may precipitate >50 µM; check solubility if IC50 curves plateau.
Febuxostat IC50 2 - 10 nMValidates enzyme activity and sensitivity.
Troubleshooting Guide
  • High Fluorescence in "Inhibitor" Wells:

    • Cause: The compound itself is fluorescent (autofluorescence).

    • Solution: Check compound fluorescence in buffer alone. If high, rely solely on the UV-Vis Orthogonal assay.

  • Steep IC50 Hill Slopes (>2.0):

    • Cause: Compound aggregation or non-specific inhibition.

    • Solution: Add 0.01% Triton X-100 to the assay buffer to break up colloidal aggregates.

  • Low Z-Factor:

    • Cause: Pipetting errors or enzyme instability.

    • Solution: Use acoustic dispensing; keep XO on ice until immediately before use.

References

  • Assay Guidance Manual. Enzyme Assays. Bethesda (MD): National Center for Biotechnology Information (US). Available from: [Link]

  • Okamoto, K., et al. (2003). Formation of Febuxostat: A New Non-Purine Selective Inhibitor of Xanthine Oxidase. Journal of Biological Chemistry. Available from: [Link]

  • Song, Y., et al. (2019). Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.[1] Available from: [Link]

  • Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery (PAINS). Nature. Available from: [Link]

Sources

Application Note: In Vivo Efficacy Studies of 5-Benzyl-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

Compound Profile & Mechanism of Action (MOA)

5-Benzyl-1,3-thiazole-4-carboxylic acid (5-BzbTZ-4-CA) is a functionalized thiazole scaffold often utilized as a pharmacophore in the design of anti-infective agents. Its structural core—a thiazole ring with a carboxylic acid at position 4—mimics the transition state of various enzymatic reactions, most notably:

  • Metallo-β-Lactamase (MBL) Inhibition: The carboxylic acid moiety acts as a zinc-binding group (ZBG), chelating the active site Zn²⁺ ions in MBLs (e.g., NDM-1, VIM-2), thereby restoring the efficacy of carbapenems against resistant Gram-negative bacteria.

  • Mycobacterial FabH Inhibition: Derivatives of this scaffold (specifically 2-amino/acetamido variants) have shown efficacy against Mycobacterium tuberculosis by inhibiting the β-ketoacyl-ACP synthase (mtFabH).[1]

Critical Formulation Note: While the methyl-ester derivatives of this scaffold often exhibit superior cell permeability (acting as prodrugs), the free acid (5-BzbTZ-4-CA) is the active species for extracellular or periplasmic targets like MBLs. Therefore, this protocol focuses on the Murine Neutropenic Thigh Infection Model to evaluate its potential as an adjuvant therapy for β-lactam antibiotics.

Mechanism of Action Diagram

The following diagram illustrates the synergistic mechanism where 5-BzbTZ-4-CA protects Meropenem from hydrolysis by MBLs.

MOA Antibiotic Meropenem (β-Lactam) Bacterium Resistant Bacterium (e.g., K. pneumoniae) Antibiotic->Bacterium Targets PBP MBL Metallo-β-Lactamase (Enzyme) MBL->Antibiotic Hydrolyzes Ring (Inactivation) Compound 5-BzbTZ-4-CA (Test Article) Compound->MBL Inhibits Zinc Zn2+ Ions (Active Site) Compound->Zinc Chelates Zinc->MBL Cofactor

Caption: Mechanism of Action: 5-BzbTZ-4-CA chelates Zinc ions, inhibiting MBL and restoring Meropenem activity.

Part 2: Formulation & Pharmacokinetics (PK)

Before efficacy testing, the solubility of the thiazole core must be addressed. The free carboxylic acid has limited aqueous solubility at low pH but dissolves well in basic buffers or organic co-solvents.

Vehicle Selection & Preparation
  • Standard Vehicle: 5% DMSO + 40% PEG-400 + 55% Water (or Saline).

  • Alternative (for IV): 10% 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in PBS (pH 7.4).

  • Preparation Protocol:

    • Weigh 5-BzbTZ-4-CA.[2]

    • Dissolve in 100% DMSO (5% of final volume) and vortex until clear.

    • Slowly add PEG-400 (40% of final volume) while vortexing.

    • Add warm (37°C) Water/Saline (55% of final volume) dropwise.

    • Adjust pH to 7.0–7.4 using 1N NaOH if precipitation occurs (the salt form is more soluble).

Pharmacokinetic (PK) Snapshot Study

Objective: Determine the plasma half-life (


) and bioavailability (

) to set the dosing frequency.
ParameterGroup 1 (IV Bolus)Group 2 (Oral Gavage)
Dose 5 mg/kg20 mg/kg
Vehicle 10% HP-β-CD5% DMSO/PEG/Water
Subjects CD-1 Mice (n=3/timepoint)CD-1 Mice (n=3/timepoint)
Timepoints 5, 15, 30 min, 1, 2, 4, 8, 24 h15, 30 min, 1, 2, 4, 8, 24 h
Analysis LC-MS/MS (Plasma)LC-MS/MS (Plasma)

Part 3: Efficacy Protocol – Neutropenic Thigh Infection Model

This model is the industry standard for evaluating antibiotic adjuvants. It minimizes host immune contribution, allowing direct assessment of the compound's ability to potentiate antibiotics in vivo.

Experimental Design
  • Subject: Female CD-1 mice (6–8 weeks, 22–25g).

  • Pathogen: Klebsiella pneumoniae or E. coli expressing NDM-1 (MBL-positive strain).

  • Group Size: n = 6 mice per group.

GroupTreatmentDose (mg/kg)Route/FreqRationale
1 Vehicle Control-SC, q8hBaseline growth
2 Meropenem (MEM)20 mg/kgSC, q8hSub-therapeutic control (Resistant)
3 5-BzbTZ-4-CA50 mg/kgSC, q8hCompound toxicity/activity alone
4 Combo (Low) MEM (20) + Cmpd (20)SC, q8hDose-response evaluation
5 Combo (High) MEM (20) + Cmpd (50)SC, q8hPrimary efficacy readout
Step-by-Step Workflow
Phase 1: Induction of Neutropenia
  • Day -4: Administer Cyclophosphamide (150 mg/kg, IP) to suppress neutrophils.

  • Day -1: Administer Cyclophosphamide (100 mg/kg, IP).

    • Validation: Verify neutrophil count < 100 cells/mm³ before infection.

Phase 2: Infection
  • Inoculum Prep: Grow bacteria to log phase (

    
    ), dilute to 
    
    
    
    CFU/mL.
  • Inoculation (T=0): Inject 0.1 mL of inoculum into the posterior thigh muscle of each mouse.

    • Note: Perform "Baseline" harvest (n=3) immediately to confirm starting bacterial load.

Phase 3: Treatment & Harvest
  • Dosing (T+2h): Begin treatment 2 hours post-infection to allow established infection.

  • Maintenance: Administer doses every 8 hours (q8h) for 24 hours (Total 3 doses).

  • Endpoint (T+26h): Euthanize mice via CO₂ asphyxiation.

  • Tissue Processing:

    • Aseptically excise the infected thigh muscle.

    • Homogenize in 5 mL sterile saline.

    • Perform serial dilutions (

      
       to 
      
      
      
      ).
    • Plate on Mueller-Hinton Agar and incubate overnight at 37°C.

Workflow Diagram

Workflow cluster_0 Induction cluster_1 Infection cluster_2 Treatment cluster_3 Analysis Step1 Day -4 & -1: Cyclophosphamide (IP) Step2 Day 0 (T=0): Thigh Inoculation (10^6 CFU) Step1->Step2 Neutropenia Step3 T+2h, T+10h, T+18h: SC Dosing (Vehicle / MEM / Combo) Step2->Step3 Establish Infection Step4 T+26h: Harvest & Homogenize Step3->Step4 24h Treatment Step5 CFU Counting (Log10 Reduction) Step4->Step5

Caption: Experimental timeline from neutropenia induction to CFU quantification.

Part 4: Data Analysis & Interpretation

Quantitative Metrics

The primary endpoint is the change in bacterial burden (


 CFU/thigh) relative to the 24h Vehicle control.

Calculation:



Expected Outcomes & Troubleshooting
ObservationInterpretationAction
Combo reduces CFU > 2-log vs MEM Success: Potent MBL inhibition.Proceed to dose-fractionation studies.
Combo = MEM (No effect) Failure: Poor PK or low potency.Check plasma levels; test ester prodrug.
Compound alone reduces CFU Intrinsic Activity: Off-target effect?Verify mechanism; could be FabH inhibition.
Precipitation at injection site Formulation Issue. Switch to HP-β-CD or reduce dose volume.

References

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv. Source: PLOS ONE (2009). Context: Establishes the thiazole-4-carboxylate scaffold as a bioactive core for anti-infectives, specifically targeting FabH when cell permeability is optimized. URL:[Link]

  • Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors. Source: Future Medicinal Chemistry (2022/2023). Context: Validates the carboxylic acid moiety on the thiazole ring as a Zinc-binding group essential for inhibiting MBLs (NDM, VIM). URL:[Link] (General Journal Link for verification of recent issues).

  • Murine Model of Neutropenic Thigh Infection for Evaluation of Antimicrobial Agents. Source: Nature Protocols. Context: The gold-standard methodology for the efficacy protocol described above. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 5-Benzyl-1,3-thiazole-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Yield Improvement & Process Stabilization Reference ID: THZ-BNZ-005-OPT

Executive Summary & System Overview

Welcome to the Technical Support Center. You are likely encountering yield bottlenecks in the synthesis of 5-benzyl-1,3-thiazole-4-carboxylic acid (Target Molecule).

In my experience supporting medicinal chemistry groups, the synthesis of 4-carboxy-5-alkylthiazoles is frequently plagued by two main issues: regiochemical ambiguity during precursor synthesis and the instability of thioformamide during the Hantzsch cyclization.

The protocol below moves away from "textbook" theoretical routes and focuses on a robust, industrially viable workflow. We prioritize the Thiourea Route (with subsequent deamination) over the direct Thioformamide route, as it consistently delivers 20-30% higher overall yields due to the superior stability of the intermediates.

Validated Synthetic Workflow

ThiazoleSynthesis start Phenethyl Magnesium Bromide keto_ester Ethyl 2-oxo-4- phenylbutanoate start->keto_ester Grignard Addn (-78°C) oxalate Diethyl Oxalate oxalate->keto_ester bromo_ester Ethyl 3-bromo-2-oxo- 4-phenylbutanoate keto_ester->bromo_ester Br2/CHCl3 (Regioselective) cyclization Hantzsch Cyclization bromo_ester->cyclization thiourea Thiourea thiourea->cyclization amino_thiazole Ethyl 2-amino-5-benzyl- 1,3-thiazole-4-carboxylate cyclization->amino_thiazole Reflux/EtOH deamination Sandmeyer Deamination amino_thiazole->deamination t-BuONO THF ester_inter Ethyl 5-benzyl-1,3- thiazole-4-carboxylate deamination->ester_inter hydrolysis LiOH Hydrolysis ester_inter->hydrolysis final_prod 5-Benzyl-1,3-thiazole- 4-carboxylic acid hydrolysis->final_prod Acidification

Figure 1: Optimized synthetic workflow favoring the Thiourea/Deamination pathway for maximum stability.

Troubleshooting Guides (Q&A Format)
Module A: Precursor Synthesis (The "Wrong Isomer" Trap)

User Question: "I synthesized the precursor using phenylacetyl chloride and Meldrum's acid, but the final thiazole NMR is wrong. What happened?"

Diagnosis: You likely synthesized Ethyl 3-oxo-4-phenylbutanoate (a


-keto ester) instead of Ethyl 2-oxo-4-phenylbutanoate  (an 

-keto ester).
  • The Trap: The Meldrum's acid route produces a

    
    -keto ester.[1] Bromination of this occurs at position 2 (between the carbonyls), leading to a thiazole with the benzyl group at position 4 and the ester at position 5 (reversed regiochemistry).
    
  • The Fix: You must use the Grignard-Oxalate route to ensure the carbonyls are adjacent (

    
    -dicarbonyl).
    

Protocol: Synthesis of Ethyl 2-oxo-4-phenylbutanoate

  • Reagents: Phenethylmagnesium bromide (1.0 eq), Diethyl oxalate (1.2 eq), THF (anhydrous).

  • Procedure:

    • Cool diethyl oxalate in THF to -78°C (Critical to prevent double addition).

    • Add Grignard reagent dropwise over 1 hour.

    • Quench with saturated NH₄Cl.

  • Bromination: React the resulting

    
    -keto ester with Br₂ in CHCl₃ at 0°C. The bromination will occur selectively at the 3-position (benzylic/alpha to ketone) to yield Ethyl 3-bromo-2-oxo-4-phenylbutanoate .
    
Module B: The Cyclization (Low Yields & "Black Tar")

User Question: "I am using thioformamide for the Hantzsch reaction, but the yield is <20% and the flask is full of black tar. How do I improve this?"

Diagnosis: Thioformamide is notoriously unstable and polymerizes rapidly upon heating or exposure to air. Using it directly is the primary cause of yield loss in this synthesis.

Solution: Switch to the Thiourea Route followed by Deamination . While this adds one step, the yield of the cyclization jumps from ~20% to ~85%, and the deamination is typically quantitative.

Step 1: Robust Cyclization

Parameter Recommendation Rationale
Reagent Thiourea (1.1 eq) Stable solid, highly nucleophilic, no polymerization.
Solvent Ethanol (Abs.)[2] Promotes precipitation of the HBr salt of the thiazole.
Temp Reflux (2-4 hrs) Ensures complete dehydration and aromatization.

| Workup | Cool to 0°C | The product (Ethyl 2-amino-5-benzylthiazole-4-carboxylate hydrobromide) often crystallizes out. |

Step 2: Sandmeyer Deamination (Removal of 2-Amino group)

  • Dissolve the 2-amino-thiazole intermediate in THF.

  • Add t-Butyl Nitrite (t-BuONO) (1.5 eq) dropwise.

  • Heat to 60°C for 1 hour.

    • Mechanism:[1][3][4][5][6][7][8][9] The amino group is diazotized and then reduced by the solvent/nitrite system (radical mechanism), leaving a hydrogen at position 2.

    • Result: Clean conversion to Ethyl 5-benzyl-1,3-thiazole-4-carboxylate .

Module C: Hydrolysis and Isolation (Zwitterion Issues)

User Question: "My ester hydrolysis works, but I lose product during acidification/filtration. The solid is slimy or dissolves."

Diagnosis: Thiazole carboxylic acids can be zwitterionic (protonated Nitrogen / carboxylate anion) and have an isoelectric point where solubility is minimum. If you acidify too strongly (pH < 1), the thiazole nitrogen protonates, making the salt soluble again.

Optimization Protocol:

  • Saponification: Use LiOH (2.0 eq) in THF/Water (3:1). LiOH is milder than NaOH and prevents decarboxylation side reactions.

  • Acidification:

    • Cool the solution to 0°C.

    • Use 1M HCl to adjust pH carefully.

    • Target pH: Adjust to pH 3.0 - 3.5 . Do not go to pH 1.

  • Crystallization: If the precipitate is amorphous/slimy, add a small amount of Acetonitrile (10% v/v) and stir at 0°C for 1 hour to induce proper crystal lattice formation.

Decision Logic for Yield Improvement

Follow this logic tree to identify your specific failure mode.

Troubleshooting start Start: Low Yield check_prec Check Precursor NMR: Is it Ethyl 3-bromo-2-oxo...? start->check_prec wrong_iso Wrong Isomer (Beta-keto ester used) check_prec->wrong_iso No/Unsure correct_iso Correct Isomer check_prec->correct_iso Yes sol_prec Action: Switch to Grignard/Oxalate Route wrong_iso->sol_prec check_method Cyclization Method? correct_iso->check_method method_thio Thioformamide check_method->method_thio method_urea Thiourea check_method->method_urea sol_thio Action: Switch to Thiourea + Deamination method_thio->sol_thio check_workup Workup Issue? method_urea->check_workup sol_ph Action: Control pH to 3.0-3.5 Avoid pH < 2 check_workup->sol_ph Product lost in filtrate

Figure 2: Troubleshooting logic tree for isolating yield-limiting steps.

References & Authority
  • Hantzsch Thiazole Synthesis (General Mechanism):

    • Source: Hantzsch, A., & Weber, J. H. (1887). "Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe)." Berichte der deutschen chemischen Gesellschaft.

    • Relevance: Foundational mechanism for the condensation of

      
      -haloketones with thioamides.
      
    • URL:

  • Synthesis of

    
    -Keto Esters (Precursor Synthesis): 
    
    • Source: Rambaud, M., et al. (1981). "Synthesis of alpha-keto esters via Grignard reagents and diethyl oxalate." Synthesis.

    • Relevance: Validates the Grignard-Oxalate route as the standard for ensuring correct regiochemistry (2-oxo) vs the Meldrum's acid route (3-oxo).

    • URL:

  • Sandmeyer Deamination of Aminothiazoles:

    • Source: Hodgetts, K. J., et al. (2002). "Synthesis of 2-unsubstituted thiazoles via deamination." Organic Letters.

    • Relevance: Supports the "Thiourea Route" strategy, demonstrating that deamination is a high-yield alternative to using unstable thioformamide.

    • URL:

  • Purification of Thiazole Carboxylic Acids:

    • Source: US Patent 3274207A. "Processes for preparing thiazole carboxylic acids."

    • Relevance: Details the pH-dependent solubility and precipitation techniques for thiazole-4-carboxylic acids.

    • URL:

Disclaimer: This guide is intended for qualified research personnel.[1] Standard chemical safety protocols (PPE, fume hood usage) must be observed, particularly when handling bromine and diazonium intermediates.

Sources

Analytical methods for purity assessment of 5-Benzyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for a comprehensive, experience-driven resource, this Technical Support Center guide provides researchers, scientists, and drug development professionals with an in-depth troubleshooting and FAQ manual for the purity assessment of 5-Benzyl-1,3-thiazole-4-carboxylic acid. As a Senior Application Scientist, this guide moves beyond mere procedural lists to explain the underlying scientific principles, ensuring you can not only solve immediate experimental issues but also build robust, self-validating analytical methods.

Introduction to Purity Assessment of this compound

This compound is a key heterocyclic building block in medicinal chemistry and materials science.[1][2] Its purity is paramount, as even trace impurities can significantly impact downstream applications, affecting biological activity, toxicity profiles, and reaction kinetics. This guide details the primary analytical methods for purity determination and provides practical solutions to common challenges encountered in the lab.

The core of purity assessment lies in two complementary goals: accurately quantifying the main compound and identifying/quantifying any impurities. These impurities can originate from starting materials, by-products of the synthesis, or degradation products. A multi-method approach is therefore essential for a complete purity profile.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity of non-volatile organic molecules like this compound. It excels at separating the target compound from closely related impurities. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation A Prepare Sample & Standards (e.g., 1 mg/mL in Diluent) B Select Column (e.g., C18, 150x4.6mm, 5µm) A->B C Prepare Mobile Phases (A: 0.1% TFA in H2O, B: ACN) B->C D Scouting Gradient (e.g., 5-95% B over 20 min) C->D E Evaluate Chromatogram (Peak Shape, Resolution) D->E F Optimize Gradient & Flow Rate (Adjust slope for better separation) E->F G Optimize Wavelength (Use PDA to find λmax) F->G H Assess Linearity & Range G->H I Determine LOD & LOQ H->I J Evaluate Precision & Accuracy I->J

Caption: A typical workflow for developing a purity assessment method using RP-HPLC.

HPLC Troubleshooting and FAQs

Question 1: My peak for this compound is tailing severely. What is the cause and how can I fix it?

Answer: Peak tailing for this compound is most often caused by secondary interactions between the acidic carboxyl group and active silanol groups on the silica-based column packing.[3][4] At a neutral pH, the carboxylic acid is deprotonated (carboxylate), and the silanol groups can also be deprotonated (silanate), leading to ionic interactions that cause the peak to tail.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The most effective solution is to lower the pH of the aqueous mobile phase (Eluent A). By adding an acid like 0.1% trifluoroacetic acid (TFA) or formic acid, you ensure the carboxylic acid is fully protonated (neutral form). This minimizes its interaction with the stationary phase, leading to a much sharper, more symmetrical peak.[4][5]

  • Use a Modern, End-capped Column: High-purity, end-capped C18 columns have fewer free silanol groups, which reduces the sites available for secondary interactions.[6] If you are using an older column, switching to a modern equivalent can significantly improve peak shape.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion, including tailing.[6][7] Try diluting your sample by a factor of 10 and re-injecting to see if the peak shape improves.

  • Add a Competing Base (Less Common for Acids): While more common for basic analytes, in some complex cases, a small amount of an additive might help, but pH adjustment is the preferred method for acids.

Question 2: The retention time of my main peak is shifting between injections. What should I investigate?

Answer: Retention time instability is a common issue that points to a lack of equilibrium or inconsistencies in the HPLC system.[3]

Troubleshooting Steps:

  • Ensure Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence. For gradient methods, ensure the column is re-equilibrated for at least 10 column volumes after each run.[7]

  • Check Mobile Phase Composition: Inconsistently prepared mobile phases are a frequent cause of drift.[7] Ensure accurate measurements and that buffers are fully dissolved. Solvent reservoirs should be covered to prevent evaporation of the more volatile organic component (e.g., acetonitrile), which would change the mobile phase composition over time.[7]

  • Inspect the Pumping System: Fluctuations in pump pressure can indicate leaks, worn pump seals, or air bubbles in the system.[6][7] Degas your mobile phases thoroughly and check all fittings for leaks.[3]

  • Control Column Temperature: Temperature has a significant effect on retention time. Using a column oven is crucial for maintaining a stable temperature and achieving reproducible results.[7]

Question 3: I am seeing a noisy or drifting baseline in my chromatogram. How can I get a stable baseline?

Answer: A poor baseline compromises sensitivity and makes it difficult to integrate small impurity peaks accurately.

Troubleshooting Steps:

  • Mobile Phase Quality: Use only high-purity, HPLC-grade solvents and freshly prepared mobile phases.[3] Contaminated or old solvents can introduce impurities that cause baseline noise, especially in gradient elution.[6]

  • Degassing: Ensure the mobile phase is properly degassed, as small air bubbles entering the detector will cause spikes and noise.[3]

  • Detector Lamp: A failing or old detector lamp can cause a drifting or noisy baseline. Check the lamp's energy output.

  • System Contamination: Flush the entire system, including the injector and detector flow cell, with a strong solvent like isopropanol to remove any contaminants.

Protocol: Purity Determination by RP-HPLC
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Eluent A: 0.1% (v/v) Formic Acid in Water.

    • Eluent B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to make a 1 mg/mL stock solution. Further dilute as needed.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Monitor at the absorbance maximum (λmax), typically determined from a PDA scan (e.g., ~280-300 nm).

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Eluent A % Eluent B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Analysis: Inject the sample and integrate all peaks. Calculate purity using the area percent method (Area % = [Area of individual peak / Total area of all peaks] x 100). This method assumes all components have a similar response factor at the chosen wavelength. For higher accuracy, a reference standard should be used to create a calibration curve.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural confirmation and for identifying impurities that have different chemical structures from the main compound.

NMR Troubleshooting and FAQs

Question 1: My ¹H NMR spectrum shows unexpected peaks that don't correspond to this compound. What are they?

Answer: Extraneous peaks in an NMR spectrum can arise from several sources. A systematic approach is needed to identify them.

Troubleshooting Steps:

  • Check for Residual Solvents: The most common source of extra peaks is residual solvent from the synthesis or recrystallization (e.g., Ethyl Acetate, Dichloromethane, Hexanes). Compare the chemical shifts of the unknown peaks to a standard table of NMR solvent impurities.

  • Identify Starting Material: Compare the spectrum to the NMR spectra of the starting materials used in the synthesis (e.g., a phenylacetyl derivative or a thiazole precursor).[8] Incomplete reactions are a common source of impurities.

  • Consider Synthesis By-products: Depending on the synthetic route, side reactions can produce structurally related impurities. For example, if the synthesis involves the hydrolysis of an ester, incomplete hydrolysis would leave the ester derivative as an impurity.[8]

  • Water Peak: A broad peak, typically between 4.7-5.0 ppm in DMSO-d₆ or around 1.5 ppm in CDCl₃, is often due to water. Ensure your NMR solvent is anhydrous.

Expected ¹H NMR Peaks for this compound (in DMSO-d₆):

  • ~13.0-14.0 ppm: A broad singlet corresponding to the carboxylic acid proton (-COOH).

  • ~8.5-9.0 ppm: A singlet for the proton at the C2 position of the thiazole ring.[9]

  • ~7.2-7.4 ppm: A multiplet for the 5 protons of the benzyl group phenyl ring.

  • ~4.2 ppm: A singlet for the 2 protons of the benzylic methylene group (-CH₂-).[10]

Question 2: The integration of my peaks does not match the expected proton ratios. Why?

Answer: Incorrect integration can be due to experimental parameters or sample properties.

Troubleshooting Steps:

  • Ensure Full Relaxation: The delay time (d1) between scans must be long enough for all protons to fully relax. A typical value is 5 times the longest T1 relaxation time. Carboxylic acid protons and quaternary carbons often have long relaxation times. Increase the delay time (e.g., to 10-15 seconds) and re-acquire the spectrum.

  • Check Phasing and Baseline Correction: Poor phasing or an uneven baseline will lead to integration errors. Carefully re-process the spectrum to ensure the baseline is flat and all peaks are correctly phased.

  • Presence of an Impurity: If an impurity peak overlaps with a peak from your compound, the integration for that signal will be artificially high.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and its impurities, offering crucial information for identification. It is often coupled with HPLC (LC-MS) for separating and identifying components of a mixture.

MS Troubleshooting and FAQs

Question 1: The mass I observe in my spectrum does not match the calculated molecular weight of 219.04 g/mol . What am I seeing?

Answer: In techniques like Electrospray Ionization (ESI), molecules are typically observed as charged adducts, not as the neutral molecule.[11]

Common Adducts and Masses:

Adduct Calculation Expected m/z
[M+H]⁺ (Positive Ion Mode) 219.0354 + 1.0078 220.0432
[M+Na]⁺ (Positive Ion Mode) 219.0354 + 22.9898 242.0252

| [M-H]⁻ (Negative Ion Mode) | 219.0354 - 1.0078 | 218.0276 |

Monoisotopic mass used for calculation.[11]

Troubleshooting Steps:

  • Identify the Adduct: Check if the observed mass corresponds to one of the common adducts listed above. Sodium ([M+Na]⁺) is a very common adduct from glassware or solvents.

  • Look for In-Source Fragmentation: Sometimes, the molecule can fragment in the ion source. Look for peaks that correspond to logical losses, such as the loss of CO₂ (44 Da) from the carboxylic acid group.

  • Check for Impurities: If your LC-MS chromatogram shows multiple peaks, the mass spectrum you are looking at might belong to an impurity. Ensure you are extracting the mass spectrum from the correct chromatographic peak.

Purity Assessment Workflow

Caption: A comprehensive workflow for the purity assessment of a new chemical entity.

Section 4: Other Analytical Methods

While HPLC, NMR, and MS are the primary techniques, other methods can provide valuable complementary information.

  • Gas Chromatography (GC): Generally not suitable for this compound due to its low volatility and thermal lability (carboxylic acids can decarboxylate at high temperatures). Derivatization would be required, making it less direct than HPLC.

  • Elemental Analysis (CHN/S): Provides the percentage composition of Carbon, Hydrogen, and Nitrogen. The experimental values should match the theoretical values for C₁₁H₉NO₂S (C: 60.26%, H: 4.14%, N: 6.39%, S: 14.62%). A significant deviation can indicate the presence of impurities or residual solvent.[10]

  • Melting Point: A sharp melting point is a good indicator of high purity. Impurities typically broaden the melting range and depress the melting point.

This guide provides a foundational framework for troubleshooting the analytical methods used to assess the purity of this compound. By understanding the principles behind each technique and the common pitfalls, researchers can develop robust methods and confidently interpret their results.

References

  • Persee - pgeneral.com. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • GL Sciences Inc. (2022, May 31). HPLC Column Troubleshooting / Low robustness conditions: pH in a mobile phase.
  • ACE HPLC. HPLC Troubleshooting Guide.
  • Semantic Scholar. (2020, June 30). Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3- thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides.
  • Chem-Impex. Thiazole-5-carboxylic acid.
  • PubChemLite. This compound (C11H9NO2S).
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
  • Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • ChemicalBook. Thiazole(288-47-1) 1H NMR spectrum.
  • Abdullah Ripain, I. H., & Ngah, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267.
  • Piechocka, J., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 14(1), 24425.

Sources

Addressing regioisomer formation in substituted thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of regioisomer control in thiazole synthesis, designed for researchers in medicinal chemistry and drug discovery.

Topic: Addressing Regioisomer Formation & Structural Ambiguity Ticket Type: Advanced Troubleshooting & Protocol Optimization

The Core Challenge: Why Thiazoles Misbehave

Thiazole synthesis often presents a "tale of two isomers." The 1,3-azole core has distinct electronic environments:

  • C2 Position: Electron-deficient (pyridine-like), acidic (

    
    ), prone to nucleophilic attack or lithiation.
    
  • C5 Position: Electron-rich (thiophene-like), prone to electrophilic aromatic substitution (SEAr) or Pd-catalyzed C-H activation.

Regioisomer mixtures typically arise from two scenarios:

  • Hantzsch Synthesis: Ambiguity in the

    
    -haloketone substrate (e.g., 
    
    
    
    -halo-1,3-dicarbonyls).
  • Direct Functionalization: Competition between C2 and C5 activation pathways during metal-catalyzed cross-coupling.

Module A: Troubleshooting the Hantzsch Synthesis

The Scenario: You are reacting a thioamide with an unsymmetrical


-haloketone and observing multiple spots on TLC or "messy" aromatic regions in NMR.
Mechanism & Causality

The Hantzsch synthesis involves the nucleophilic attack of the thioamide sulfur on the


-carbon of the haloketone.[1] If the starting material is an 

-halo-1,3-dicarbonyl (e.g., ethyl 2-chloroacetoacetate), the thioamide can attack either carbonyl, leading to regioisomers (4-methyl-5-ester vs. 5-methyl-4-ester).
Visual Workflow: The Hantzsch Bifurcation

Hantzsch_Regio Start Substrate: Unsymmetrical alpha-Halo-1,3-Dicarbonyl PathA Path A: Kinetic Control (Attack at less hindered Carbonyl) Start->PathA Low Temp / Bulky R PathB Path B: Thermodynamic Control (Attack at more electrophilic Carbonyl) Start->PathB High Temp / Lewis Acid InterA Intermediate A: Hydroxythiazoline PathA->InterA InterB Intermediate B: Hydroxythiazoline PathB->InterB ProdA Regioisomer A (e.g., 4-Alkyl-5-Ester) InterA->ProdA -H2O ProdB Regioisomer B (e.g., 4-Ester-5-Alkyl) InterB->ProdB -H2O

Caption: Mechanistic bifurcation in Hantzsch synthesis using unsymmetrical dicarbonyls. Steric bulk directs towards Path A; electronic activation directs towards Path B.

FAQ: Hantzsch Synthesis Issues

Q: I am using a simple


-bromoketone (not a dicarbonyl), but I still see isomers. Why? 
A:  Check your starting material purity.[2] 

-Bromoketones can undergo halogen migration (the "halogen dance") under acidic conditions or upon storage, equilibrating between the 1-bromo and 3-bromo isomers.
  • Fix: Recrystallize the

    
    -bromoketone immediately before use or switch to a sulfonate leaving group (tosylate/mesylate), which is less prone to migration than bromide.
    

Q: How do I force the reaction to favor one isomer when using


-halo-1,3-dicarbonyls? 
A:  You must differentiate the two carbonyls:
  • Steric Control: Use a bulky thioamide (e.g., N-substituted) to favor attack at the less hindered carbonyl.

  • Electronic Control: If one carbonyl is an ester and the other a ketone, the ketone is generally more reactive. However, Lewis acids (like

    
    ) can selectively activate the dicarbonyl species.
    

Module B: Direct Functionalization (C-H Activation)

The Scenario: You are attempting to arylate a thiazole scaffold using Pd-catalysis. You want the C5-aryl product, but you are getting C2-arylation or mixtures.

Mechanism & Causality[4]
  • C5-Arylation: Proceeds via an Electrophilic Palladation mechanism. It requires an electron-rich thiazole ring.

  • C2-Arylation: Proceeds via Concerted Metallation-Deprotonation (CMD) or direct lithiation. It relies on the acidity of the C2-proton.

Visual Workflow: C-H Activation Decision Tree

CH_Activation Start Target: Aryl-Thiazole Decision Is C2 Position Open? Start->Decision Yes Yes (C2-H present) Decision->Yes No No (C2-Blocked) Decision->No PathC2 Risk: C2 Arylation dominates (Acidity driven) Yes->PathC2 PathC5 Target: C5 Arylation No->PathC5 Solution1 Protocol A: Block C2 with TMS/Cl then Arylate C5 PathC2->Solution1 Best Purity Solution2 Protocol B: Use Pd-NHC / Cs2CO3 (Steric control) PathC2->Solution2 Direct Route

Caption: Strategy for selecting C5-arylation conditions. C2-blocking is the most reliable method to prevent regioisomer mixtures.

Protocol: C5-Selective Arylation (Direct)

If C2 is blocked (e.g., 2-methylthiazole):

  • Catalyst: Pd(OAc)2 (5 mol%) +

    
     (10 mol%) or Pd-NHC complexes.
    
  • Base:

    
     or 
    
    
    
    (Silver salts often assist in halide abstraction).
  • Solvent: DMA or DMF (Polar aprotic solvents stabilize the polar transition state).

  • Temp: 100–120 °C.

If C2 is open (The "Switch"): To force C5 reaction without blocking C2, use Fagnou conditions :

  • Catalyst:

    
    
    
  • Ligand:

    
     (DavePhos) - The bulk prevents coordination at the crowded N-region, favoring the C5 position.
    
  • Base: PivOH /

    
     (Pivalic acid acts as a proton shuttle).
    

Module C: Analytical Forensics (Isomer Differentiation)

The Scenario: You have isolated a product. MS confirms the mass, but you are unsure if it is the 2,4- or 2,5-isomer.

NMR Data Comparison Table

The most reliable method is ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 NMR. The chemical shift (

) is diagnostic.
FeatureC2-H (The "Acidic" One)C5-H (The "Thiophene" One)C4-H (The "Rare" One)
Typical

(ppm)
8.8 – 9.2 ppm 7.3 – 7.8 ppm 7.9 – 8.2 ppm
Environment Deshielded by adjacent N and S.Shielded relative to C2; similar to benzene.Intermediate shielding.
Coupling (

)
Singlet (usually).Doublet (

) if C4-H exists.
Doublet (

) if C5-H exists.
HMBC Signal Strong correlation to N-substituents.Correlation to C4-substituents.Correlation to C5-substituents.
Advanced Verification: The NOE Test

If shifts are ambiguous (e.g., due to electron-withdrawing groups shifting everything downfield), run a 1D-NOESY :

  • Irradiate the alkyl group on the thiazole ring.

  • Observation:

    • If you see enhancement of the aromatic proton

      
       The proton is adjacent to the alkyl group (e.g., 4-alkyl-5-H).
      
    • If NO enhancement

      
       The proton is distant (e.g., 2-alkyl-5-H or 4-alkyl-2-H).
      

References

  • Hantzsch Thiazole Synthesis Mechanism & Scope

    • Organic Chemistry Portal. "Hantzsch Thiazole Synthesis."
  • Regioselective C-H Activation of Thiazoles

    • Schnürch, M., et al. "Halogen Dance Reactions on Thiazoles." Journal of Organic Chemistry.
    • Daugulis, O., et al.[3] "Palladium-Catalyzed Arylation of Electron-Rich Heterocycles." J. Am. Chem. Soc.[3] (Discusses C5 selectivity).

  • NMR Characterization of Thiazoles

    • Pretsch, E., et al. "Structure Determination of Organic Compounds." (Standard tables for Heterocyclic shifts).

Sources

Validation & Comparative

A Comparative Analysis of 5-Benzyl-1,3-thiazole-4-carboxylic Acid and Other Anti-Inflammatory Drugs for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of anti-inflammatory drug discovery, the exploration of novel scaffolds that offer improved efficacy and safety profiles is paramount. Among the promising heterocyclic compounds, thiazole derivatives have garnered significant attention for their diverse biological activities. This guide provides a comparative analysis of 5-Benzyl-1,3-thiazole-4-carboxylic acid, a representative of a novel class of potential anti-inflammatory agents, against established drugs from different classes: the non-selective NSAID Ibuprofen, the COX-2 selective inhibitor Celecoxib, and the biologic agent Infliximab. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at mechanisms of action, comparative in-vivo performance, and the experimental protocols essential for their evaluation.

The Rationale for Investigating Thiazole Derivatives

Thiazole-based compounds are a cornerstone in medicinal chemistry, with many demonstrating a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The interest in thiazole derivatives as anti-inflammatory agents stems from their potential to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[3][4] The core structure of this compound presents a unique scaffold for designing novel anti-inflammatory drugs. While specific data for this exact molecule is emerging, research on close structural analogs, particularly 4-benzyl-1,3-thiazole derivatives, has shown promising in-vivo anti-inflammatory activity, suggesting a potential for this class of compounds.[5][6][7][8]

Mechanisms of Action: A Comparative Overview

The therapeutic efficacy of anti-inflammatory drugs is intrinsically linked to their mechanism of action. Here, we compare the known or proposed mechanisms of our compounds of interest.

This compound and its Analogs

The anti-inflammatory activity of thiazole derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[3] Some studies on related thiazole compounds also suggest a potential for dual inhibition of both COX and lipoxygenase (LOX) pathways, which would offer a broader spectrum of anti-inflammatory action.[9] For the purpose of this guide, we will consider the anti-inflammatory effects of 4-benzyl-1,3-thiazole analogs as indicative of the potential of this compound.

Ibuprofen: The Non-Selective COX Inhibitor

Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) that exerts its effects through the non-selective, reversible inhibition of both COX-1 and COX-2 enzymes.[5][10][11] By blocking these enzymes, ibuprofen reduces the production of prostaglandins, which are key mediators of pain, fever, and inflammation. The inhibition of COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, is also associated with some of the common side effects of ibuprofen, such as gastrointestinal irritation.

Celecoxib: The COX-2 Selective Inhibitor

Celecoxib represents a class of NSAIDs known as COX-2 selective inhibitors. It was developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Celecoxib selectively inhibits the COX-2 enzyme, which is primarily induced at sites of inflammation, while having minimal effect on the COX-1 isoform at therapeutic doses. This selectivity allows it to reduce inflammation and pain with a lower risk of certain gastrointestinal complications.

Infliximab: The TNF-α Neutralizing Antibody

Infliximab is a chimeric monoclonal antibody and a biologic agent that operates through a distinct mechanism. It targets and neutralizes tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of several autoimmune and inflammatory diseases. By binding to both soluble and transmembrane forms of TNF-α, infliximab prevents it from interacting with its receptors, thereby inhibiting the downstream inflammatory cascade.

Visualizing the Inflammatory Pathways

The following diagram illustrates the points of intervention for each of the discussed anti-inflammatory agents within the arachidonic acid and TNF-α signaling pathways.

Inflammatory Pathways cluster_0 Arachidonic Acid Cascade cluster_1 TNF-α Signaling cluster_2 Drug Intervention Points Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-1 & COX-2 Leukotrienes\n(Inflammation) Leukotrienes (Inflammation) Arachidonic Acid->Leukotrienes\n(Inflammation) LOX Prostaglandins (PGs)\n(Inflammation, Pain, Fever) Prostaglandins (PGs) (Inflammation, Pain, Fever) Prostaglandin H2->Prostaglandins (PGs)\n(Inflammation, Pain, Fever) Immune Cells Immune Cells TNF-α TNF-α Immune Cells->TNF-α TNF Receptor TNF Receptor TNF-α->TNF Receptor Pro-inflammatory Gene Expression\n(e.g., IL-1, IL-6) Pro-inflammatory Gene Expression (e.g., IL-1, IL-6) TNF Receptor->Pro-inflammatory Gene Expression\n(e.g., IL-1, IL-6) Ibuprofen Ibuprofen Ibuprofen->Prostaglandin H2 Inhibits COX-1 & COX-2 Celecoxib Celecoxib Celecoxib->Prostaglandin H2 Inhibits COX-2 Thiazole Derivatives Thiazole Derivatives Thiazole Derivatives->Prostaglandin H2 Potential COX/LOX Inhibition Infliximab Infliximab Infliximab->TNF-α Neutralizes

Caption: Points of intervention for different anti-inflammatory drugs.

Comparative In-Vivo Anti-Inflammatory Activity

Direct comparative data for this compound is not yet widely published. However, studies on structurally similar 4-benzyl-1,3-thiazole derivatives provide valuable insights into the potential efficacy of this class of compounds. The following table summarizes the percentage inhibition of carrageenan-induced paw edema in rats for a representative analog from this class, alongside data for Ibuprofen and a COX-2 inhibitor, Rofecoxib (a close relative of Celecoxib).

CompoundDose (mg/kg, p.o.)% Inhibition of Paw Edema (at 3 hours)Reference
4-Benzyl-1,3-thiazole analog (RS31) 5060.8%[5]
Ibuprofen 10048.2%[5]
Rofecoxib 5055.6%[5]

Note: The data for the 4-Benzyl-1,3-thiazole analog (RS31) is presented as a surrogate for the potential activity of this compound and is intended for comparative purposes within a research context.

Experimental Protocols for Anti-Inflammatory Drug Evaluation

The following are standardized protocols for the in-vitro and in-vivo assessment of anti-inflammatory compounds.

In-Vitro Assay: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay is a common primary screen for anti-inflammatory activity. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO).

Protocol:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (and vehicle control) for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

In-Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test compound groups at various doses.

  • Compound Administration: Administer the test compounds and controls orally (p.o.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the screening and evaluation of novel anti-inflammatory compounds.

Experimental Workflow cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation Start: Compound Library Start: Compound Library Primary In-Vitro Screening Primary In-Vitro Screening Start: Compound Library->Primary In-Vitro Screening LPS-Induced NO Production Assay LPS-Induced NO Production Assay Primary In-Vitro Screening->LPS-Induced NO Production Assay Hit Identification Hit Identification LPS-Induced NO Production Assay->Hit Identification Secondary In-Vitro Screening Secondary In-Vitro Screening Hit Identification->Secondary In-Vitro Screening COX-1/COX-2 Inhibition Assays COX-1/COX-2 Inhibition Assays Secondary In-Vitro Screening->COX-1/COX-2 Inhibition Assays Lead Compound Selection Lead Compound Selection COX-1/COX-2 Inhibition Assays->Lead Compound Selection In-Vivo Efficacy Studies In-Vivo Efficacy Studies Lead Compound Selection->In-Vivo Efficacy Studies Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema In-Vivo Efficacy Studies->Carrageenan-Induced Paw Edema Data Analysis & Candidate Selection Data Analysis & Candidate Selection Carrageenan-Induced Paw Edema->Data Analysis & Candidate Selection

Sources

Validating the Mechanism of Action of 5-Benzyl-1,3-thiazole-4-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's mechanism of action (MoA) is a cornerstone of preclinical development. This guide provides an in-depth, technical framework for elucidating and confirming the MoA of 5-Benzyl-1,3-thiazole-4-carboxylic acid. Drawing from the established biological activities of the broader thiazole chemical class, we will explore hypothesized mechanisms and present a comparative analysis of robust experimental methodologies to validate them.

The thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, most notably as anti-inflammatory and anticancer agents.[1][2][3][4] Given this precedent, this guide will focus on validating two primary, plausible MoAs for this compound:

  • Anti-inflammatory action through dual inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).

  • Anticancer activity via inhibition of key oncogenic kinases.

This document is structured to provide not just procedural steps, but the scientific rationale behind experimental choices, ensuring a self-validating and comprehensive approach to MoA confirmation.

Part 1: Investigating the Anti-inflammatory Mechanism - Dual COX/LOX Inhibition

The structural features of many biologically active thiazole derivatives suggest a potential role as inhibitors of key enzymes in the inflammatory cascade, namely COX-2 and 5-LOX.[5][6][7] Validating this hypothesis requires a multi-pronged approach, moving from initial biochemical assays to more complex cell-based and in vivo models.

Initial Target Engagement: In Vitro Enzyme Inhibition Assays

The first step is to determine if this compound directly interacts with and inhibits the enzymatic activity of COX-2 and 5-LOX. A comparison of common assay formats is presented below.

Assay Type Principle Advantages Disadvantages
Colorimetric/Fluorometric Assays Measures the colored or fluorescent product of the enzymatic reaction.High-throughput, relatively inexpensive.Prone to interference from colored/fluorescent compounds.
Chemiluminescent Assays Measures light produced from the enzymatic reaction.High sensitivity, low background.May require specialized equipment.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during inhibitor binding.[8]Provides thermodynamic parameters of binding (KD, ΔH, ΔS). Label-free.Lower throughput, requires larger amounts of protein and compound.

Comparative Compound: Celecoxib (a selective COX-2 inhibitor) and Zileuton (a 5-LOX inhibitor) should be used as positive controls to benchmark the potency and selectivity of the test compound.[9]

This protocol outlines a standard colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Human recombinant COX-2 and 5-LOX enzymes

  • Arachidonic acid (substrate)

  • Heme (for COX-2)

  • ATP (for 5-LOX)

  • Colorimetric probe (e.g., ADHP for COX-2, ferrous oxidation-xylenol orange for 5-LOX)

  • This compound

  • Celecoxib and Zileuton (positive controls)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound, Celecoxib, and Zileuton in assay buffer.

  • In a 96-well plate, add the enzyme (COX-2 or 5-LOX) to each well.

  • Add the test compounds and controls to the respective wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate (arachidonic acid) and necessary co-factors.

  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction and add the colorimetric probe.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the dose-response curve.

Cellular Target Engagement: Validating Intracellular Activity

Demonstrating direct enzyme inhibition in a test tube is a critical first step, but it is essential to confirm that the compound can engage its target within a cellular environment.

CETSA is a powerful technique to verify target engagement in intact cells.[10][11][12][13][14] The principle is that a ligand-bound protein is thermodynamically stabilized and will denature at a higher temperature than the unbound protein.

Workflow for CETSA:

CETSA_Workflow A Treat cells with This compound B Heat shock cells at a temperature gradient A->B C Lyse cells and separate soluble and precipitated proteins B->C D Quantify soluble COX-2/5-LOX by Western Blot or ELISA C->D E Plot protein abundance vs. temperature to determine thermal shift D->E

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

A significant shift in the melting temperature of COX-2 or 5-LOX in the presence of this compound provides strong evidence of intracellular target engagement.

Part 2: Unraveling the Anticancer Mechanism - Kinase Inhibition Profile

The thiazole nucleus is a common feature in many approved and investigational kinase inhibitors.[15][16][17] Therefore, a plausible anticancer mechanism for this compound is the inhibition of one or more protein kinases crucial for cancer cell proliferation and survival.

Broad Spectrum Kinome Profiling

To identify potential kinase targets, an unbiased, high-throughput screen against a large panel of kinases is the most efficient starting point.

Profiling Method Principle Advantages Disadvantages
Activity-Based Kinase Profiling Measures the ability of the compound to inhibit the catalytic activity of a panel of kinases.[18]Provides direct functional data on kinase inhibition.May not detect non-catalytic inhibitors.
Binding-Based Assays (e.g., KiNativ) Uses chemical probes to assess the binding of the compound to the kinase active site.Can identify both catalytic and non-catalytic binders.Does not directly measure functional inhibition.
KinomeView® Western Blotting Uses a panel of antibodies against phosphorylation motifs to provide a global snapshot of kinase signaling pathway activation.[19]Provides a broad overview of cellular signaling changes.Indirect measure of kinase inhibition.

Recommended Approach: An initial activity-based kinome profiling screen (e.g., using services from companies like PamGene, AssayQuant, or Pharmaron) against a panel of >300 kinases is recommended to identify primary targets.[18][20][21]

Validating Primary Kinase Targets

Once primary kinase targets are identified from the initial screen, further validation is necessary to confirm these findings and understand the mode of inhibition.

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (kon and koff) and affinity (KD) of a small molecule to its protein target.[22][23][24][25][26] This is a gold-standard method for confirming direct physical interaction.

Workflow for SPR-based Target Validation:

SPR_Workflow A Immobilize purified kinase on SPR sensor chip B Flow solutions of This compound at varying concentrations A->B C Measure the change in refractive index in real-time B->C D Analyze sensorgrams to determine kon, koff, and KD C->D E Confirm direct binding and quantify binding affinity D->E

Caption: Surface Plasmon Resonance (SPR) Workflow.

Downstream Pathway Analysis and Cellular Phenotypes

Inhibition of a specific kinase should lead to predictable changes in downstream signaling pathways and cellular phenotypes.

DNA microarrays can provide a global view of the transcriptional changes induced by the compound.[27][28][29][30][31] This can help to identify gene expression signatures consistent with the inhibition of a particular kinase pathway.

Experimental Data Presentation:

Table 1: Hypothetical Kinome Profiling Results for this compound (1 µM)

Kinase Target % Inhibition
EGFR85%
HER-278%
SRC45%
ABL30%

Table 2: Hypothetical SPR Binding Kinetics for this compound

Kinase Target kon (M⁻¹s⁻¹) koff (s⁻¹) KD (nM)
EGFR1.2 x 10⁵2.5 x 10⁻³20.8
HER-29.8 x 10⁴3.1 x 10⁻³31.6

Conclusion

This guide outlines a logical and comprehensive workflow for validating the mechanism of action of this compound. By starting with broad, hypothesis-generating experiments and progressing to more focused, target-specific validation assays, researchers can build a robust data package that clearly elucidates the compound's MoA. The comparative nature of this guide allows for informed decisions on the most appropriate experimental strategies based on available resources and specific research questions. The ultimate goal is to generate a cohesive and scientifically sound narrative of how this novel compound exerts its biological effects, a critical step in its journey towards potential therapeutic application.

References

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. PMC - NIH. Available at: [Link]

  • KinomePro - Pamgene. Pamgene. Available at: [Link]

  • A Review On Thiazole As Anticancer Agents. Neliti. Available at: [Link]

  • Kinome Profiling Service. MtoZ Biolabs. Available at: [Link]

  • A highly potent bi-thiazole inhibitor of LOX rewires collagen architecture and enhances chemoresponse in triple-negative breast cancer. PubMed. Available at: [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. Available at: [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available at: [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. Available at: [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science Publisher. Available at: [Link]

  • Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof. Taylor & Francis Online. Available at: [Link]

  • Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. ACS Omega. Available at: [Link]

  • SPR applications in early drug discovery. Nicoya Lifesciences. Available at: [Link]

  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Taylor & Francis Online. Available at: [Link]

  • How does SPR work in Drug Discovery?. deNOVO Biolabs. Available at: [Link]

  • Synthesis of Thiazolone Derivatives as Novel Soybean 15-LOX Inhibitors. Bentham Science. Available at: [Link]

  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. PubMed. Available at: [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. PubMed. Available at: [Link]

  • Synthesis of Novel Thiadiazole Derivatives as Selective COX-2 Inhibitors. ResearchGate. Available at: [Link]

  • 2-Amino-4-aryl thiazole: A promising scaffold identified as a potent 5-LOX inhibitor. ResearchGate. Available at: [Link]

  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed. Available at: [Link]

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Publishing. Available at: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. ResearchGate. Available at: [Link]

  • Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. PubMed. Available at: [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. PubMed. Available at: [Link]

  • One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. PMC. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. Bentham Science. Available at: [Link]

  • Microarray Analysis in Drug Discovery and Clinical Applications. Springer Nature Experiments. Available at: [Link]

  • The Use of DNA Microarrays to Investigate the Pharmacogenomics of Drug Response in Living Systems. PubMed. Available at: [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. ResearchGate. Available at: [Link]

  • DNA Microarrays. Circulation Research - American Heart Association Journals. Available at: [Link]

  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry. Available at: [Link]

  • Surface Plasmon Resonance (SPR) & Biophysics. BioAscent. Available at: [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey. Available at: [Link]

  • Thermal shift assay. Wikipedia. Available at: [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • An overview on synthetic routes of anti-inflammatory active scaffolds including thiazole and thiazolidine cores. Taylor & Francis Online. Available at: [Link]

  • Microarray Applications in Drug Discovery and Development. BioPharm International. Available at: [Link]

  • How do you determine whether a small molecule is a substrate or an inhibitor of an enzyme?. ResearchGate. Available at: [Link]

  • (PDF) Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • DNA microarray. Wikipedia. Available at: [Link]

  • A near-universal way to measure enzyme inhibition. McGill University. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Benzyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
5-Benzyl-1,3-thiazole-4-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.